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  • Product: Ethyl 3-amino-2,6-difluoro-5-methylbenzoate
  • CAS: 1875551-91-9

Core Science & Biosynthesis

Foundational

Purity analysis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

An In-depth Technical Guide: Comprehensive Purity Analysis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-amino-2,6-difluoro-5-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Comprehensive Purity Analysis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a key pharmaceutical intermediate whose structural complexity, featuring a difluorinated aromatic ring, an amino group, and an ester functional group, is indicative of its utility in the synthesis of highly specific and potent Active Pharmaceutical Ingredients (APIs). In the landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[1][2] Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API.[3][4]

This guide provides a comprehensive, multi-faceted strategy for the rigorous purity analysis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and provide a logical framework grounded in first principles of analytical chemistry. We will explore not only how to perform the analysis but why specific techniques are chosen, how they complement one another in an orthogonal approach, and how to build a self-validating system of protocols that ensures data integrity and regulatory compliance. This document is structured to empower the practicing scientist with the expertise to develop and validate a robust purity assessment program for this and structurally related molecules.

Chapter 1: The Impurity Landscape: A Proactive Approach

Effective purity analysis begins with a theoretical assessment of potential impurities. These can arise from the synthetic route or from degradation. Understanding what to look for informs method development and specificity requirements.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthetic process that have not fully converted to the final product.

  • By-products: Resulting from side reactions, such as isomers (e.g., incorrect substitution patterns) or products of over-reaction.

  • Reagents and Catalysts: Inorganic and organic materials used to facilitate the reaction.[3]

Potential Degradation Products:

  • Hydrolysis: The ester linkage can be susceptible to hydrolysis, yielding the corresponding carboxylic acid.

  • Oxidation: The amino group is a potential site for oxidation, which can occur during manufacturing or storage.

  • Photolysis: Exposure to light can induce degradation, a common pathway for aromatic compounds.[3]

A thorough understanding of the specific synthetic pathway used is paramount for predicting the most likely process-related impurities.

Chapter 2: A Multi-Detector, Orthogonal Strategy for Purity Verification

No single analytical technique can definitively establish purity. A robust analysis relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed to provide a complete picture. Our strategy combines chromatographic separation, mass-based identification, spectroscopic confirmation, and thermal analysis.

Purity_Analysis_Workflow cluster_0 Sample & Standard Preparation cluster_1 Primary Chromatographic Analysis cluster_2 Impurity Identification & Confirmation cluster_3 Physicochemical & Final Assessment Sample Receive & Log Ethyl 3-amino-2,6-difluoro-5-methylbenzoate SamplePrep Prepare Sample Solution Sample->SamplePrep RefStd Prepare Reference Standard Solution HPLC HPLC-UV Analysis (Purity & Impurities) RefStd->HPLC SamplePrep->HPLC GC GC-FID Analysis (Residual Solvents) SamplePrep->GC Decision Impurity > ICH Identification Threshold? HPLC->Decision FinalPurity Final Purity Calculation & Report Generation HPLC->FinalPurity GC->FinalPurity LCMS LC-MS Analysis (Structure Elucidation) Decision->LCMS Yes Thermal Thermal Analysis (DSC/TGA) (Water/Solvents, Thermal Events) Decision->Thermal No NMR NMR (1H, 13C, 19F) (Definitive Structure) LCMS->NMR NMR->FinalPurity Thermal->FinalPurity

Caption: High-level workflow for comprehensive purity analysis.

Chapter 3: Primary Purity Assay by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone for quantifying the main component and related substance impurities due to its high resolution, sensitivity, and reproducibility.[5]

Expertise & Rationale

The choice of a reversed-phase method (e.g., using a C18 column) is logical given the predominantly non-polar character of the substituted benzene ring. The presence of the basic amino group necessitates a buffered mobile phase to control its ionization state. A consistent pH prevents peak tailing and shifting retention times, ensuring method robustness. A gradient elution is preferable to a simple isocratic method. This allows for the timely elution of late-eluting, more non-polar impurities while still achieving good resolution of early-eluting polar impurities, such as potential hydrolysis products.

Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the main peak.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Standard Preparation: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.05 mg/mL.

  • Sample Preparation: Prepare the sample at the same concentration as the standard working solution.[6]

Trustworthiness: Method Validation

The analytical method must be validated to prove it is suitable for its intended purpose, a requirement of all regulatory bodies.[7][8][9] Validation demonstrates the reliability, accuracy, and consistency of the results.[10]

Validation_Parameters Method Validated HPLC Method Specificity Specificity Distinguishes analyte from impurities/matrix Method->Specificity Linearity Linearity Proportional response to concentration Method->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Method->Accuracy Precision Precision Repeatability & Intermediate (% RSD) Method->Precision Range Range Interval of reliable quantification Method->Range Limits LOD & LOQ Detection & Quantitation Limits Method->Limits Robustness Robustness Insensitive to small method changes Method->Robustness Linearity->Range defines Linearity->Limits informs Accuracy->Range tested over Precision->Range tested over Impurity_ID_Decision_Tree start Unknown Peak Detected in HPLC check_threshold Is Peak > ICH Identification Threshold (e.g., 0.10%)? start->check_threshold lcms Perform LC-MS Analysis check_threshold->lcms Yes report_unidentified Report as Unidentified Impurity (with RT and Mass) check_threshold->report_unidentified No get_mw Obtain Molecular Weight & MS/MS Fragments lcms->get_mw propose_structure Propose Putative Structure(s) get_mw->propose_structure confirm_nmr Confirm with NMR (if necessary) propose_structure->confirm_nmr end Characterization Complete confirm_nmr->end report_unidentified->end

Caption: Decision tree for the characterization of unknown impurities.

Chapter 5: Analysis of Volatile & Solid-State Properties

Gas Chromatography (GC) for Residual Solvents

Residual solvents used in the synthesis are a critical class of impurities that must be controlled according to ICH Q3C guidelines. [3]GC with Flame Ionization Detection (FID) is the standard technique for this analysis due to its ability to separate and detect volatile organic compounds. [1][11][12]

  • Protocol: Static headspace GC is the preferred method. A sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting non-volatile matrix components onto the column. The method must be validated for all potential solvents used in the manufacturing process.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the solid-state properties of the material.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and can indicate the presence of impurities, which typically broaden the melting peak and lower the melting point. [13][14][15]* Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. TGA is excellent for quantifying the amount of residual water or solvents, which appear as a weight loss step at their respective boiling points. [13]

Conclusion

The purity analysis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a rigorous, multi-step process that demands a deep understanding of analytical principles. A successful strategy is built upon an orthogonal combination of high-resolution chromatography for quantification (HPLC), mass spectrometry and NMR for identification, and specific techniques like GC and thermal analysis for other critical attributes. Every step must be underpinned by a robust validation program to ensure the generation of trustworthy and reliable data. [8]This comprehensive approach not only satisfies regulatory expectations but also forms the foundation for producing a safe and effective final drug product.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. (n.d.).
  • Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Thermal analysis: Industry - Pharmaceuticals and medicines - Rigaku. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods | TSI Journals. (2024, February 29).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • analytical method validation: A brief review - World Journal of Advanced Research and Reviews. (2022, November 8).
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis - Drawell. (2023, June 5).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products | Omics. (2024, December 6).
  • "The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control" - IJCRT.org. (2025, January 1).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.).
  • Mass spectra of fluorocarbons. (n.d.).
  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC | NJ Labs. (2024, September 10).
  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid - Benchchem. (n.d.).
  • High-performance liquid chromatography method for the analysis of sodium benzoate - SciSpace. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).

Sources

Exploratory

Strategic Applications of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Design Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In the modern par...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Design Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the modern paradigm of drug discovery, the strategic utilization of highly functionalized, fluorinated building blocks is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (EADFMB) (CAS: 1875551-91-9) represents a privileged scaffold that merges the proven utility of the anthranilic acid/benzoate pharmacophore with the profound physicochemical alterations induced by the "Fluorine Effect."

As an application scientist, I select building blocks based on their topological and electronic causality. The dense substitution pattern of EADFMB is not arbitrary; it is designed to solve specific medicinal chemistry challenges:

  • The 2,6-Difluoro Motif (Conformational Locking & Stability): Placing fluorine atoms ortho to the ester/amide carbonyl creates severe steric and electrostatic repulsion. This forces the carbonyl group out of the plane of the phenyl ring, locking it in an orthogonal conformation. This fixed topology is critical for binding in deep, narrow hydrophobic pockets, such as the DFG-out conformation of kinases[1]. Furthermore, this steric shielding drastically reduces the rate of enzymatic hydrolysis, extending the metabolic half-life of the resulting drug[2].

  • The 5-Methyl Group (Hydrophobic Anchoring): This alkyl substituent serves as a lipophilic anchor, enhancing van der Waals interactions within hydrophobic sub-pockets of target proteins and improving overall blood-brain barrier (BBB) penetrance for CNS targets.

  • The 3-Amino Handle (Diversification): The primary vector for synthetic divergence. Its pKa is lowered by the adjacent electron-withdrawing fluorine, which modulates its basicity and alters its hydrogen-bond donating capacity, making it an ideal handle for urea or diarylamine formation[3].

Pharmacological Landscape: Targeted Therapeutic Applications

The EADFMB scaffold can be synthetically elaborated into several high-value therapeutic classes.

Oncology: Kinase Inhibition

Fluorinated benzamides and anthranilic acid derivatives are cornerstone motifs in targeted oncology. 4-methylbenzamide derivatives have been successfully developed as potent Bcr-Abl inhibitors[1], while N-phenyl benzamides are utilized to target the p38α Mitogen-Activated Protein Kinase (MAPK) pathway[3]. The 3-amino group of EADFMB can be converted into a urea moiety to generate Checkpoint Kinase 1 (CHK1) inhibitors, where the 2,6-difluoro substitution enhances binding affinity by locking the active conformation.

Colorectal Cancer: Store-Operated Calcium Channel (SOC) Inhibitors

Recent breakthroughs have identified 2,6-difluorobenzamide derivatives (such as MPT0M004) as potent inhibitors of Store-Operated Calcium Channels (SOC). These compounds suppress colorectal cancer cell migration and metastasis with significantly lower cytotoxicity than legacy inhibitors like 2-APB[2][4]. EADFMB serves as an ideal precursor for synthesizing next-generation SOC inhibitor libraries.

Infectious Disease: Antimicrobial Agents

Anthranilic acid derivatives have established efficacy as MabA (FabG1) inhibitors, inducing intrabacterial acidification in Mycobacterium tuberculosis[5]. Furthermore, 2,6-difluorobenzamides exhibit potent cell division inhibitory activity against Bacillus subtilis and Staphylococcus aureus via FtsZ protein inhibition[6].

Diagnostic Imaging: PET Radiotracers

The benzamide structure exhibits a highly selective affinity for melanin. Fluorinated benzamides derived from scaffolds like EADFMB are currently being chelated with the radioisotope 68Ga to create highly sensitive Positron Emission Tomography (PET) imaging agents for the early detection of malignant melanoma[7].

Synthetic Divergence & Mechanistic Workflow

The following diagram illustrates the synthetic divergence of the EADFMB core into two distinct therapeutic agents: a SOC inhibitor and a targeted Kinase inhibitor.

G EADFMB Ethyl 3-amino-2,6-difluoro -5-methylbenzoate Saponification Saponification (LiOH, THF/H2O, 60°C) EADFMB->Saponification Ester Hydrolysis BHAmination Buchwald-Hartwig (Pd2(dba)3, BrettPhos) EADFMB->BHAmination N-Arylation AmideCoupling Amide Coupling (HATU, DIPEA, R-NH2) Saponification->AmideCoupling Carboxyl Activation SOCInhibitor Target: SOC Inhibitor (Colorectal Cancer) AmideCoupling->SOCInhibitor Lead Generation UreaFormation Urea Formation (Isocyanate, DCM) BHAmination->UreaFormation Derivatization KinaseInhibitor Target: Kinase Inhibitor (p38α MAPK / Bcr-Abl) UreaFormation->KinaseInhibitor Lead Generation

Synthetic divergence of EADFMB into targeted SOC and Kinase inhibitors.

Experimental Methodologies: Overcoming Synthetic Bottlenecks

Working with highly substituted, electron-deficient aromatics requires precision. The 2,6-difluoro groups present severe steric hindrance, while the electron-withdrawing nature of the ring deactivates the 3-amino group. The following self-validating protocols are engineered to overcome these specific causal bottlenecks.

Protocol A: Saponification and HATU-Mediated Amide Coupling (SOC Inhibitor Pathway)

Causality: Standard room-temperature saponification is impractically slow due to the steric shielding of the ester by the ortho-fluorines. Heating with LiOH is required. For the subsequent amidation, standard carbodiimides (EDC/DCC) fail to form the active ester efficiently. HATU is mandated because the 7-azabenzotriazole leaving group is highly reactive, and the uronium salt efficiently captures the hindered carboxylate.

Step-by-Step Methodology:

  • Saponification: Dissolve EADFMB (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (3.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 60°C for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot must completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2–3. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate to yield 3-amino-2,6-difluoro-5-methylbenzoic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the target primary amine (1.1 equiv, e.g., an aminopyridine derivative). Stir at room temperature for 12 hours.

  • Validation & Quality Control: Quench with saturated NaHCO 3​ . Extract with EtOAc. Reaction success is validated via LC-MS: look for the disappearance of the m/z [M+H]+ peak of the free acid and the emergence of the product mass. Final purity must be confirmed via 19 F-NMR, where the symmetric 2,6-difluoro signal shifts significantly upon amide formation.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Kinase Inhibitor Pathway)

Causality: The electron-withdrawing effect of the ortho-fluorine drastically reduces the nucleophilicity of the 3-amino group. To achieve successful C-N cross-coupling, a highly active palladium source paired with a bulky, electron-rich biaryl phosphine ligand (BrettPhos) is required to facilitate rapid oxidative addition and prevent the stalling of the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine EADFMB (1.0 equiv), the target aryl bromide (1.2 equiv), Pd 2​ (dba) 3​ (5 mol%), BrettPhos (10 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the flask and heat to 100°C for 16 hours.

  • Validation & Quality Control: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate. Self-validation is achieved via LC-MS and 1 H-NMR; successful arylation is indicated by the disappearance of the broad primary amine (-NH 2​ ) singlet (typically around 4.0–5.0 ppm) and the appearance of a new secondary amine (-NH-) proton integrating to 1, alongside the new aromatic protons of the coupled ring.

Quantitative Data Summaries

To aid in rational drug design, the physicochemical and synthetic data surrounding the EADFMB scaffold are summarized below.

Table 1: Physicochemical & ADME Impact of EADFMB Structural Features

Structural FeaturePhysicochemical EffectPharmacological Benefit
2,6-Difluoro substitution Lowers pKa of 3-amino group; locks amide conformation orthogonally.Increases metabolic stability; enhances binding in deep hydrophobic pockets (e.g., kinase hinge).
5-Methyl group Increases lipophilicity (LogP); provides steric bulk.Enhances van der Waals interactions in lipophilic sub-pockets; improves BBB penetrance.
3-Amino group Acts as a hydrogen bond donor; highly derivatizable.Enables synthesis of ureas, amides, and diarylamines for target-specific engagement.
Ethyl Ester Lipophilic prodrug-like handle; easily saponified.Allows for late-stage diversification of the carboxylate terminus.

Table 2: Optimization of Amide Coupling for Sterically Hindered 2,6-Difluorobenzoates

Coupling ReagentBaseSolventYield (%)Causality / Observation
EDC / HOBt TEADMF< 20%Steric hindrance prevents efficient formation of the active ester.
T3P DIPEAEtOAc45%Moderate activation, but slow reaction kinetics at room temperature.
HATU DIPEADMF> 85%Highly reactive 7-azabenzotriazole leaving group overcomes steric barriers.

Conclusion

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is not merely a structural novelty; it is a rationally designed vector that addresses specific pharmacokinetic and target-binding challenges. By understanding the causality behind its steric topology—specifically the conformational locking induced by the 2,6-difluoro motif and the hydrophobic anchoring of the 5-methyl group—medicinal chemists can deploy this scaffold to generate highly potent, metabolically stable therapeutics spanning oncology, infectious disease, and diagnostic imaging.

References

  • Faryna, A.V., et al. "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors." Molecules, 2021. 1

  • Wang, Y.-S., et al. "2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors." European Journal of Medicinal Chemistry, 2022. 2

  • Bentham Science. "Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases." Bentham Science Publishers, 2022. 3

  • MDPI. "Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification." MDPI, 2023. 5

  • Ma, S., et al. "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 2017.6

  • PubMed Central. "68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma." PLoS One, 2025. 7

Sources

Foundational

Engineering Bioactivity: The Mechanistic and Therapeutic Landscape of Fluorinated Benzoate Derivatives

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to overcome poor pharmacokinetic (PK) profiles or rapid metabolic clearance. The strategic incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to overcome poor pharmacokinetic (PK) profiles or rapid metabolic clearance. The strategic incorporation of fluorine into the benzoic acid scaffold is a highly effective, field-proven strategy in modern medicinal chemistry[1]. By leveraging the unique physicochemical properties of the fluorine atom, researchers can fine-tune a drug candidate's metabolic stability, lipophilicity, and target binding affinity, transforming basic chemical building blocks into potent therapeutic agents 1[1].

Mechanistic Rationale for Fluorination

The decision to fluorinate a benzoate core is never arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Modulation of pKa (Acidity): Fluorine is the most electronegative element. When placed ortho to a carboxylic acid (e.g., 2-fluorobenzoic acid), its strong electron-withdrawing inductive effect lowers the pKa to approximately 3.27, compared to 4.20 for unsubstituted benzoic acid 2[2]. This shift alters the molecule's ionization state at physiological pH, directly influencing gastrointestinal absorption and receptor interactions.

  • Metabolic Shielding: Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidation. Replacing a vulnerable hydrogen atom with fluorine blocks this pathway due to the exceptional strength of the C-F bond, thereby extending the in vivo half-life of the drug 3[3].

  • Lipophilicity (logP) Enhancement: Fluorination generally increases the partition coefficient (logP), facilitating superior penetration across lipid bilayers, which is critical for central nervous system (CNS) targets and intracellular enzyme inhibition 4[4].

Biological Activity Profile

Fluorinated benzoate derivatives exhibit a broad spectrum of biological activities, heavily dependent on the substitution pattern:

  • Anti-inflammatory Agents (NSAIDs): Derivatives of 2-fluorobenzoic acid are potent inhibitors of cyclooxygenase (COX) enzymes. By blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), these compounds effectively mitigate inflammation and pain 2[2]. The specific positioning of the fluorine atom is critical for achieving selectivity towards COX-2 over COX-1, thereby reducing gastrointestinal toxicity 4[4].

  • Antimicrobial & Anticancer Applications: Compounds such as 2,4-difluorobenzoic acid serve as vital intermediates in synthesizing fluoroquinolone antibiotics and novel active pharmaceutical ingredients (APIs) targeting tumor proliferation 5[5].

Quantitative Data Summary

The following table summarizes the physicochemical properties and COX-inhibition profiles of standard benzoate derivatives, illustrating the quantitative impact of fluorination 4[4].

CompoundpKalogPCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Benzoic Acid4.201.87>100.0>100.0N/A
2-Fluorobenzoic Acid3.272.0545.212.43.6
4-Fluorobenzoic Acid4.142.2168.525.12.7
2,4-Difluorobenzoic Acid3.152.4585.08.210.3

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Ethyl 4-Fluorobenzoate (Bioactive Precursor)

Causality & Validation: Esterification protects the highly reactive carboxylic acid group during downstream coupling reactions. We utilize concentrated H₂SO₄ as both a catalyst and a dehydrating agent to drive the equilibrium toward ester formation. Real-time Thin Layer Chromatography (TLC) monitoring is mandatory to prevent unreacted starting material from causing false positives in subsequent biological assays 1[1].

  • Preparation: Add 15.0 g of 4-fluorobenzoic acid to a clean, dry 250 mL round-bottom flask.

  • Solvation: Dissolve the solid in 60 mL of absolute ethanol. The ethanol acts as both the solvent and the nucleophilic reactant.

  • Catalysis: Carefully add 7.5 mL of concentrated H₂SO₄ dropwise while swirling the flask to manage the exothermic mixing.

  • Reflux: Attach a reflux condenser and heat the mixture using a heating mantle at 78°C (boiling point of ethanol) for 7-8 hours.

  • Validation (TLC): Spot the reaction mixture against a pure 4-fluorobenzoic acid standard on a silica gel TLC plate. Elute using an ethyl acetate/n-hexane (1:4) mobile phase. The disappearance of the lower Rf acid spot and the appearance of a higher Rf ester spot confirms reaction completion.

  • Workup: Cool to room temperature. Neutralize the residual acid catalyst with a 10% Na₂CO₃ solution until CO₂ evolution ceases, then extract the purified ester using ethyl acetate.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay (IC₅₀ Determination)

Causality & Validation: To accurately quantify the anti-inflammatory potential of the synthesized derivatives, a robust fluorometric assay is required. The inclusion of a known selective COX-2 inhibitor (e.g., Celecoxib) serves as a positive control to validate assay sensitivity, while a vehicle-only well establishes the maximum baseline enzyme activity 4[4].

  • Ligand Preparation: Prepare a 10-point serial dilution of the fluorinated benzoate derivative in DMSO, yielding final assay concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme Master Mix: In a 96-well black microplate, combine 150 µL of Tris-HCl assay buffer (pH 8.0), 10 µL of heme cofactor, and 10 µL of recombinant human COX-2 enzyme per well.

  • Incubation: Add 10 µL of the inhibitor dilutions to the respective wells. Include DMSO-only wells (100% activity control) and Celecoxib wells (positive inhibition control). Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor binding.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of arachidonic acid to all wells simultaneously to initiate the catalytic conversion.

  • Kinetic Measurement: Immediately read the plate using a microplate reader (Excitation: 535 nm, Emission: 587 nm) dynamically over 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ using non-linear regression analysis.

Visualizations

Drug Discovery Workflow

The development of a novel therapeutic from a fluorobenzoic acid core follows a rigorous, iterative pipeline.

Workflow A Fluorobenzoic Acid Starting Material B Chemical Synthesis (Amidation, Esterification) A->B C Purification & Characterization (NMR, MS, TLC) B->C D In Vitro Biological Evaluation (Enzyme Assays, MIC) C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Refinement F In Vivo Efficacy & Safety (Preclinical Models) E->F

Caption: General workflow for drug discovery using fluorinated benzoic acid derivatives.

Mechanism of Action: COX-2 Inhibition

Fluorinated benzoates act as competitive inhibitors within the cyclooxygenase active site, halting the inflammatory cascade.

Caption: Mechanism of action for fluorobenzoates inhibiting the COX-2 inflammatory pathway.

References

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. 1

  • Potential Applications of 2-Fluorobenzoic Acid in Medicinal Chemistry. BenchChem.2

  • Organic & Biomolecular Chemistry. RSC Publishing. 3

  • A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors. BenchChem. 4

  • Understanding the Properties and Applications of 2,4-Difluorobenzoic Acid for R&D. Nbinno. 5

Sources

Exploratory

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate: A Strategic Building Block in Modern Organic Synthesis

Executive Summary In the landscape of modern drug discovery, the demand for highly functionalized, poly-substituted aromatic scaffolds has grown exponentially. Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for highly functionalized, poly-substituted aromatic scaffolds has grown exponentially. Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9) represents a premier class of such building blocks. Characterized by a densely packed pentasubstituted benzene ring, this compound offers medicinal chemists a versatile platform for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted protein degraders (PROTACs). This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical profile, and validated experimental methodologies for its orthogonal derivatization.

Structural & Physicochemical Profiling

The utility of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate stems directly from the deliberate causality of its substitution pattern. Every functional group on this scaffold serves a specific mechanistic purpose:

  • 2,6-Difluoro Motif: The two fluorine atoms flanking the ester group create immense steric hindrance. This forces the ester (and subsequently the carboxylic acid) out of coplanarity with the aromatic ring, a conformation that significantly increases resistance to in vivo enzymatic hydrolysis[1]. Furthermore, the strong electron-withdrawing inductive effect (-I) of the fluorines lowers the pKa of the adjacent aniline, reducing its basicity and mitigating potential hERG toxicity liabilities common in basic amines[2].

  • 3-Amino Group: Serves as a primary vector for cross-coupling or amide bond formation, allowing the molecule to be extended into solvent-exposed regions of a target protein's binding pocket[3].

  • 5-Methyl Group: Provides a localized lipophilic anchor. In biaryl systems synthesized from this scaffold, the methyl group can restrict bond rotation, enabling the isolation of stable atropisomers—a critical feature in modern targeted therapies.

Quantitative data for this building block is summarized below, confirming its suitability for Lipinski-compliant drug design.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 1875551-91-94[4]
Molecular Formula C₁₀H₁₁F₂NO₂4[4]
Molecular Weight 215.20 g/mol 4[4]
LogP 2.034[4]
Topological Polar Surface Area (TPSA) 52.32 Ų4[4]
Hydrogen Bond Donors / Acceptors 1 / 34[4]

Strategic Orthogonality in Retrosynthesis

A major advantage of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is the orthogonal reactivity of its two primary functional handles: the ester and the aniline. Because the ester is sterically shielded by the 2,6-difluoro motif, it is highly resistant to standard nucleophilic attack[5]. Conversely, the aniline is electronically deactivated by the adjacent fluorine and the meta-ester, rendering it a poor nucleophile.

This dual-deactivation is actually a strategic asset. It allows chemists to selectively functionalize the aniline via palladium-catalyzed cross-coupling without inadvertently saponifying or amidating the ester. Alternatively, harsh saponification can be performed without requiring a protecting group on the highly stable aniline.

OrthogonalDeriv SM Ethyl 3-amino-2,6-difluoro -5-methylbenzoate Acid 3-amino-2,6-difluoro -5-methylbenzoic acid SM->Acid Saponification (LiOH, THF/H2O, 70°C) CoupledAniline N-Aryl/Alkyl Derivative (Buchwald-Hartwig) SM->CoupledAniline Pd-Catalyzed Cross-Coupling Amide Amide Coupling (Warhead/Linker) Acid->Amide HATU, DIPEA, Amine

Orthogonal derivatization pathways exploiting differential reactivity.

Experimental Methodologies: Protocols for Derivatization

To ensure high-fidelity synthesis, the following protocols have been engineered to overcome the specific steric and electronic hurdles presented by this scaffold.

Protocol A: Sterically Hindered Saponification

Standard saponification (e.g., LiOH in MeOH/H₂O at room temperature) will fail or proceed at an impractically slow rate due to the steric blockade preventing the hydroxide nucleophile from achieving the required Bürgi-Dunitz trajectory toward the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate in a 3:1:1 mixture of THF, Methanol, and H₂O (0.2 M concentration).

  • Reagent Addition: Add 5.0 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O). The large excess is required to drive the equilibrium in this sterically demanding environment.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 16–24 hours. Monitor via LC-MS.

  • Workup: Once complete, cool to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Causality note: Do not over-acidify, as the aniline group will protonate and pull the product into the aqueous layer.

  • Extraction: Extract the resulting 3-amino-2,6-difluoro-5-methylbenzoic acid with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling of the Deactivated Aniline

The aniline nitrogen is electron-poor due to the inductive withdrawal of the ortho-fluorine and the meta-ester. Standard SₙAr or basic amide couplings will yield poor results. A highly active, electron-rich bulky phosphine ligand is required to facilitate the reductive elimination step in the catalytic cycle.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under argon, combine the building block (1.0 eq), an aryl bromide (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst System: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos ligand (0.10 eq). Causality note: BrettPhos is specifically chosen because its biaryl structure and bulky cyclohexyl groups prevent the formation of unreactive bis-amine palladium complexes, which is a common failure mode with deactivated primary amines.

  • Solvent & Heating: Add anhydrous, degassed Toluene (0.1 M). Seal the flask and heat to 100 °C for 16 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Application in Drug Discovery

Fluorinated anilines and 2,6-difluorobenzoates are highly prized in medicinal chemistry[6][7]. When integrated into larger architectures, the 2,6-difluoro-5-methyl substituted ring acts as an excellent bioisostere for highly substituted phenyl or pyridyl rings found in advanced kinase inhibitors (e.g., targeting BTK or KRAS G12C)[3].

Furthermore, this building block is exceptionally well-suited for the synthesis of PROTACs (Proteolysis Targeting Chimeras) . The orthogonal handles allow the aniline to be coupled to a target-protein-binding warhead, while the ester can be saponified and coupled to a PEG or alkyl linker leading to an E3 ligase binder (such as Thalidomide or a VHL ligand).

PROTAC POI Target Protein (Kinase) Warhead Warhead (Derived from 1875551-91-9) POI->Warhead Linker PEG/Alkyl Linker Warhead->Linker E3 E3 Ligase Binder (e.g., Thalidomide/VHL) Linker->E3 Ligase E3 Ubiquitin Ligase E3->Ligase

Integration of the building block into a PROTAC linker-warhead construct.

By mastering the unique steric and electronic properties of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate, synthetic chemists can unlock highly efficient pathways to next-generation therapeutics.

References

  • ChemScene. "1875551-91-9 | Ethyl 3-amino-2,6-difluoro-5-methylbenzoate | ChemScene".[4]

  • Ossila. "4-Chloro-3-fluoroaniline | CAS 367-22-6 - Ossila".[2]

  • Wikipedia. "4-Fluoroaniline - Wikipedia".[6]

  • BenchChem. "A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications".[3]

  • ChemicalBook. "METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6".[1]

  • LookChem. "Cas 385-00-2, 2,6-Difluorobenzoic acid".[5]

  • CymitQuimica. "CAS 385-00-2: 2,6-Difluorobenzoic acid".[7]

Sources

Foundational

Strategic Sourcing and Synthetic Utility of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9) Executive Summary The integration of fluorinated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9)

Executive Summary

The integration of fluorinated building blocks is a cornerstone of modern drug discovery, with fluorine-containing molecules accounting for approximately 20-30% of commercialized therapeutics ()[1]. Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a highly specialized, multi-functional scaffold designed to address complex pharmacokinetic and structural challenges in lead optimization. This technical whitepaper provides an authoritative guide on the structural causality, commercial sourcing, quality control, and downstream synthetic utility of this critical building block.

Structural Causality in Drug Design

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct mechanistic purpose. The substitution pattern of CAS 1875551-91-9 is engineered for optimal target engagement and metabolic resilience:

  • 2,6-Difluoro Substitution: The highly electronegative fluorine atoms exert a strong inductive effect, lowering the pKa of the adjacent aniline and protecting the aromatic core from oxidative metabolism by cytochrome P450 enzymes ()[2]. Stereoelectronically, they lock the conformation of the ester (or downstream amide) via dipole minimization.

  • 3-Amino Group: Serves as the primary synthetic vector for derivatization (e.g., amide couplings, urea formations, or Buchwald-Hartwig cross-couplings).

  • 5-Methyl Group: Provides a localized lipophilic bump designed to displace high-energy water molecules and fill hydrophobic pockets within target kinase or receptor binding sites.

  • Ethyl Ester: Acts as an orthogonal protecting group for the carboxylic acid, allowing selective functionalization of the aniline prior to saponification.

G Compound Ethyl 3-amino-2,6-difluoro- 5-methylbenzoate F26 2,6-Difluoro Substitution (Metabolic Stability & Conformation) Compound->F26 Lowers pKa NH2 3-Amino Group (Vector for Amide/Urea Coupling) Compound->NH2 Synthetic Handle Me 5-Methyl Group (Lipophilic Pocket Filling) Compound->Me Steric Shielding Ester Ethyl Ester (Prodrug / Orthogonal Protection) Compound->Ester Saponification Target

Figure 1: Structural causality and functional group significance of CAS 1875551-91-9.

Quantitative Physicochemical Profile

Understanding the baseline properties of this scaffold is critical for predicting its impact on the final Active Pharmaceutical Ingredient (API). The data below summarizes its computational chemistry profile[3]:

PropertyValueCausality / Impact on API Design
Molecular Weight 215.20 g/mol Low MW allows significant downstream elaboration while remaining within Lipinski's Rule of 5.
Formula C₁₀H₁₁F₂NO₂High F-to-C ratio enhances membrane permeability.
TPSA 52.32 ŲIdeal baseline polarity; leaves room for polar target-binding motifs.
LogP 2.03Balanced lipophilicity ensures good solubility and partitioning.
H-Bond Donors 1Single donor (aniline) minimizes desolvation penalties.
H-Bond Acceptors 3Facilitates interaction with hinge-region backbone amides.

Commercial Sourcing & Vendor Evaluation

Supply chain resilience is a critical factor in drug development. CAS 1875551-91-9 is commercially available through several specialized catalog chemical suppliers. When sourcing this compound, scientists must prioritize vendors that guarantee ≥98% purity, as regioisomeric impurities (e.g., 4-amino or 5-amino variants) are notoriously difficult to separate downstream.

SupplierCatalog NumberClaimed PurityScale AvailabilityReference
ChemScene CS-0653881≥98%mg to kg (Commercial)[3]
BLD Pharm BD02330208≥98%mg to kg[4]
Bidepharm BD0233020898%mg to kg[5]

Self-Validating Quality Control Protocol

Trusting a vendor's Certificate of Analysis (CoA) without internal verification introduces unacceptable risk into the synthetic pipeline. The following protocol is designed as a self-validating system : each step orthogonal to the last, ensuring that any structural or purity defect triggers an immediate failure before resources are wasted on synthesis.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the received batch in 0.5 mL DMSO-d6 for NMR analysis, and 1 mg in 1 mL LC-MS grade Acetonitrile for mass spectrometry.

  • LC-MS (ESI+) Analysis: Run a 5-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid).

    • Causality: This confirms mass accuracy ( [M+H]+=216.2 m/z) and detects des-fluoro or over-methylated impurities, which are common byproducts in electrophilic aromatic substitution manufacturing routes.

  • ¹⁹F NMR Spectroscopy (376 MHz): Acquire a fluorine NMR spectrum.

    • Causality: The two fluorine atoms at the 2 and 6 positions must appear as distinct signals due to their asymmetric environment. This step is the ultimate self-validator: it definitively rules out symmetrical regioisomeric impurities (e.g., 2,4-difluoro variants) that possess identical masses but different coupling constants.

  • HPLC-UV Integration: Integrate the trace at 254 nm. The batch is only released for synthesis if the purity strictly exceeds 98%.

QC Start Receive Batch (CAS 1875551-91-9) HPLC HPLC-UV (254 nm) Check Purity >98% Start->HPLC LCMS LC-MS (ESI+) Confirm [M+H]+ = 216.2 HPLC->LCMS NMR 1H & 19F NMR Verify Regiochemistry LCMS->NMR Decision Passes All Criteria? NMR->Decision Accept Release for Synthesis Decision->Accept Yes Reject Quarantine / Return Decision->Reject No

Figure 2: Self-validating quality control workflow for incoming fluorinated building blocks.

Synthetic Utility & Downstream Applications

The primary utility of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate lies in its conversion into complex amides. However, the extreme steric shielding provided by the ortho-difluoro substituents demands highly optimized reaction conditions.

Step-by-Step Methodology: Saponification and Amide Coupling

This protocol utilizes an In-Process Control (IPC) feedback loop, ensuring the system self-validates before proceeding to the expensive coupling step.

Phase 1: Ester Hydrolysis

  • Reaction Setup: Suspend the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq).

  • Execution: Stir the mixture at 40°C for 4 hours.

    • Causality: The electron-withdrawing nature of the 2,6-difluoro groups makes the carbonyl highly electrophilic, accelerating hydrolysis. However, the steric bulk demands mild heating to drive the reaction to completion without degrading the aniline moiety.

  • IPC Validation: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the starting material peak is completely absent.

  • Workup: Cool to 0°C, acidify to pH 3 using 1M HCl, and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo to yield the carboxylic acid intermediate.

Phase 2: Sterically Hindered Amide Coupling

  • Activation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: Standard coupling reagents like EDC/HOBt will fail here due to the extreme steric shielding and electronic deactivation caused by the ortho-difluoro substituents. A highly reactive uronium-based reagent (HATU) is strictly required to force the formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the target fluorinated API.

Figure 3: Downstream synthetic workflow from ester hydrolysis to API amide coupling.

References

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Fluorine in medicinal chemistry Source: ChemBioChem (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using Ethyl 3-amino-2,6-difluoro-5-methylbenzoate in cross-coupling reactions

Application Note: Divergent Cross-Coupling Strategies for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate in API Synthesis Executive Summary & Reactivity Profile Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Cross-Coupling Strategies for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate in API Synthesis

Executive Summary & Reactivity Profile

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9) is a highly functionalized building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. However, deploying this compound in standard cross-coupling reactions presents significant synthetic challenges. The primary amine at the C3 position is severely deactivated by the strong electron-withdrawing inductive effects of the flanking C2 and C6 fluorine atoms. Furthermore, the steric bulk of the C5 methyl group and the ortho-fluorine atom restricts the conformational freedom of transition-metal catalyst complexes.

To successfully functionalize this scaffold, we must abandon generic cross-coupling conditions and employ rationally designed catalytic systems. This guide details two divergent, field-proven strategies for functionalizing this core: Buchwald-Hartwig Amination (for C–N bond formation) and Sandmeyer Borylation (for C–C bond formation via a Suzuki-Miyaura sequence).

Divergent Functionalization Workflows

Workflow SM Ethyl 3-amino-2,6-difluoro- 5-methylbenzoate BH Buchwald-Hartwig Amination SM->BH Aryl Halide Pd cat. SB Sandmeyer Borylation SM->SB t-BuONO B2pin2 Prod1 N-Aryl Derivative (C-N Bond) BH->Prod1 Int1 Aryl Pinacolborane (C-B Bond) SB->Int1 Prod2 Biaryl Derivative (C-C Bond) Int1->Prod2 Aryl Halide Pd cat.

Fig 1: Divergent cross-coupling workflows for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.

Strategy 1: Buchwald-Hartwig Amination (C–N Coupling)

Mechanistic Causality & Ligand Selection

When dealing with electron-deficient anilines, the rate-limiting step in the Buchwald-Hartwig catalytic cycle frequently shifts from oxidative addition to reductive elimination[2]. The electron-poor nitrogen struggles to attack the Pd(II) center, and the resulting Pd-amido complex is highly stable, leading to catalyst resting states that are prone to degradation.

To overcome this, we utilize BrettPhos —a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand. The extreme steric bulk of BrettPhos forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, while its electron-rich nature supports the initial oxidative addition of the aryl halide[2]. Furthermore, a strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the weakly nucleophilic amine prior to Pd-coordination.

Quantitative Optimization Data

Table 1: Ligand and Base Optimization for the Amination of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

LigandBaseSolventTemp (°C)Conversion (%)Failure Mode / Causality
XPhosCs₂CO₃Toluene100< 10%Base too weak to deprotonate the deactivated amine.
RuPhosNaOtBuToluene10045%RuPhos struggles with the reductive elimination of electron-poor anilines[2].
BrettPhos NaOtBu Toluene 100 > 95% Optimal steric bulk forces reductive elimination.
Self-Validating Protocol: BrettPhos-Mediated Amination
  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene (0.2 M). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from the deep purple/red of Pd₂(dba)₃ to a dark reddish-brown/orange. If the solution remains purple, ligand exchange has failed (check ligand integrity/moisture).

  • Substrate Addition: Add Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (1.0 equiv), the aryl bromide (1.1 equiv), and NaOtBu (1.5 equiv).

  • Reaction Execution: Seal the flask and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint: Quench a 50 µL aliquot in EtOAc/H₂O. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 3:1). The starting aniline exhibits a distinct blue fluorescence under 254 nm UV light. Complete disappearance of this spot confirms reaction completion.

Strategy 2: Sandmeyer Borylation (C–C Coupling)

Mechanistic Causality & Radical Dynamics

Attempting direct C–H activation or direct halogenation on this highly deactivated ring often yields complex mixtures. Instead, converting the primary amine into a pinacolborane (Bpin) via a Sandmeyer-type reaction provides a stable, isolable intermediate ready for Suzuki-Miyaura coupling.

This transformation bypasses transition-metal catalyst poisoning. It relies on a single-electron transfer (SET) mechanism. tert-Butyl nitrite (t-BuONO) serves a dual purpose: it diazotizes the amine, and releases t-BuO⁻, which attacks B₂pin₂ to form a highly reducing tetra-coordinated boron adduct,[B₂pin₂·OtBu]⁻. This adduct donates an electron to the diazonium salt, triggering the extrusion of N₂ gas and forming an aryl radical that is rapidly trapped by B₂pin₂[3].

Mechanism Amine Aniline Core (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Amine->Diazonium t-BuONO / H+ Radical Aryl Radical (Ar•) Diazonium->Radical SET from Boron Adduct (- N2 gas) Adduct Boron Adduct [B2pin2·OtBu]- Adduct->Radical Electron Donor Product Aryl Boronate (Ar-Bpin) Radical->Product Trapping by B2pin2

Fig 2: Radical-mediated Sandmeyer borylation mechanism via single-electron transfer.

Quantitative Optimization Data

Table 2: Optimization of Sandmeyer Borylation Conditions

ReagentsSolventTemp (°C)Visual ObservationYield (%)
NaNO₂, HCl, B₂pin₂MeOH25Sluggish gas evolution38%
t-BuONO, B₂pin₂ (1.0 eq)MeCN60Moderate bubbling60%
t-BuONO, B₂pin₂ (2.0 eq) MeCN 60 Vigorous N₂ evolution 85%
Self-Validating Protocol: Metal-Free Sandmeyer Borylation
  • Adduct Formation & Diazotization: In a round-bottom flask, dissolve Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (1.0 equiv) and B₂pin₂ (2.0 equiv) in anhydrous acetonitrile (0.5 M). Cool the mixture to 0 °C.

  • Initiation: Dropwise, add t-BuONO (1.5 equiv) over 10 minutes.

  • Radical Propagation: Remove the ice bath and gradually warm the reaction to 60 °C.

    • Self-Validation Checkpoint: As the reaction warms, you must observe vigorous gas evolution (bubbling of N₂). This is the primary visual cue that the single-electron transfer and radical generation are successfully occurring[3]. If no bubbling is observed, the SET process has stalled—likely due to degraded t-BuONO or moisture quenching the [B₂pin₂·OtBu]⁻ adduct.

  • Isolation: Once gas evolution ceases (typically 2-3 hours), concentrate the mixture under reduced pressure. Purify via flash chromatography.

    • Quality Control: LCMS analysis will confirm success by displaying the [M+H]⁺ mass of the Bpin product (calculated as the mass of the starting material - 16 Da for NH₂ + 127 Da for Bpin).

References

  • ChemScene.
  • Ke, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega (2020).
  • Wang, et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)." Accounts of Chemical Research (2018).

Sources

Application

Application Note: A Multi-Nuclear NMR Approach to the Structural Elucidation of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate and Its Synthetic Intermediates

Abstract This application note provides a comprehensive guide to the synthesis and detailed Nuclear Magnetic Resonance (NMR) characterization of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate, a valuable fluorinated buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis and detailed Nuclear Magnetic Resonance (NMR) characterization of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate, a valuable fluorinated building block in medicinal chemistry. We present a plausible multi-step synthetic pathway and, for each intermediate and the final product, we delineate detailed protocols for structural verification using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The causality behind experimental choices and the interpretation of spectral data, including chemical shifts (δ), multiplicities, and key coupling constants (J), are explained. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for the unambiguous structural determination of novel chemical entities.[1][2][3]

Introduction

Fluorinated aromatic amines are privileged scaffolds in modern drug discovery. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, while the amine group provides a crucial handle for further chemical elaboration.[4][5] Ethyl 3-amino-2,6-difluoro-5-methylbenzoate combines these features, making it a desirable intermediate for the synthesis of complex pharmaceutical agents.

Given the potential for isomeric impurities during synthesis, unambiguous characterization at each step is paramount. NMR spectroscopy stands as the gold standard for molecular structure elucidation in solution, providing atomic-level information on connectivity and spatial relationships.[1][3][6] This note details the strategic application of one-dimensional ¹H, ¹³C, and particularly ¹⁹F NMR to monitor the transformation of a commercially available starting material through to the final product, ensuring chemical integrity throughout the synthetic sequence.

Overall Synthetic Workflow

The synthesis of the target compound is proposed to proceed via a three-step sequence starting from 2,6-difluoro-5-methylbenzoic acid: 1) Esterification, 2) Regioselective Nitration, and 3) Reduction of the nitro group. Each transformation introduces specific structural changes that are readily identified by NMR.

G cluster_0 Synthetic Pathway A 2,6-Difluoro-5-methylbenzoic Acid (Intermediate 1) B Ethyl 2,6-Difluoro-5-methylbenzoate (Intermediate 2) A->B Esterification (EtOH, H+) C Ethyl 2,6-Difluoro-5-methyl-3-nitrobenzoate (Intermediate 3) B->C Nitration (HNO3, H2SO4) D Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (Final Product) C->D Reduction (Fe, NH4Cl)

Diagram 1: Proposed synthetic route for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.

Experimental Protocols and NMR Characterization

Step 1: Esterification to Ethyl 2,6-difluoro-5-methylbenzoate (Intermediate 2)

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester, a standard transformation that adds a key NMR-active signature.

Experimental Protocol: Fischer Esterification

  • To a solution of 2,6-difluoro-5-methylbenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purify by column chromatography on silica gel if necessary.

NMR Characterization of Intermediate 2

  • Rationale: The primary goal is to confirm the successful incorporation of the ethyl group (-OCH₂CH₃). ¹H NMR is the most direct method to observe the characteristic signals of this group.

  • ¹H NMR Analysis: The spectrum is expected to show the appearance of two new signals: a quartet around δ 4.4 ppm corresponding to the methylene protons (-OCH₂) coupled to the methyl protons, and a triplet around δ 1.4 ppm for the methyl protons (-CH₃) coupled to the methylene protons. The aromatic and methyl singlet signals from the benzene ring will remain.

  • ¹³C NMR Analysis: Confirms the presence of the ethyl group with two new signals at approximately δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃). The chemical shift of the carbonyl carbon will also be consistent with an ester functionality (~δ 163 ppm). The aromatic carbons will show characteristic large one-bond and smaller multi-bond couplings to fluorine.[7]

  • ¹⁹F NMR Analysis: The two fluorine atoms at positions 2 and 6 are chemically equivalent due to free rotation around the C1-C(O) bond. This results in a single resonance in the ¹⁹F spectrum. This signal will exhibit coupling to the aromatic proton at C4.[8][9]

Table 1: Representative NMR Data for Ethyl 2,6-difluoro-5-methylbenzoate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.25tJHF ≈ 7.5H-4
~4.40qJHH = 7.1-OCH₂ CH₃
~2.35s-Ar-CH₃
~1.40tJHH = 7.1-OCH₂CH₃
¹³C~163 (t, JCF ≈ 4)t4.0C =O
~158 (dd, ¹JCF ≈ 255)dd255C -2, C -6
~135 (s)s-C -5
~120 (t, JCF ≈ 10)t10C -4
~115 (t, JCF ≈ 20)t20C -1
~62 (s)s--OCH₂ CH₃
~20 (s)s-Ar-CH₃
~14 (s)s--OCH₂CH₃
¹⁹F~ -118tJFH ≈ 7.5F -2, F -6
Step 2: Nitration to Ethyl 2,6-difluoro-5-methyl-3-nitrobenzoate (Intermediate 3)

This step introduces a nitro group onto the aromatic ring. The regioselectivity is crucial and is confirmed definitively by NMR, particularly by observing the change in symmetry in the ¹⁹F spectrum.

Experimental Protocol: Electrophilic Aromatic Nitration

  • In a round-bottom flask, cool concentrated sulfuric acid (5 volumes) to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, add Ethyl 2,6-difluoro-5-methylbenzoate (Intermediate 2, 1.0 eq) portion-wise or as a solution in a small amount of sulfuric acid, ensuring the internal temperature does not exceed 10 °C.[10][11]

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

NMR Characterization of Intermediate 3

  • Rationale: The key analytical task is to confirm the addition of a single nitro group and to establish its position at C-3. The loss of molecular symmetry is the most telling indicator.

  • ¹H NMR Analysis: The triplet corresponding to the H-4 proton in the starting material will be replaced by a singlet, as the H-3 proton is substituted. This new H-4 singlet is expected to shift downfield due to the anisotropic effect of the adjacent nitro group.

  • ¹³C NMR Analysis: The introduction of the strongly electron-withdrawing nitro group will cause significant shifts in the aromatic carbon signals. A new signal for the carbon bearing the nitro group (C-3) will appear, typically shielded, while adjacent carbons will be deshielded.

  • ¹⁹F NMR Analysis: This is the most definitive technique for this transformation. The C₂ symmetry of Intermediate 2 is now broken. The fluorine at C-2 is ortho to the new nitro group, while the fluorine at C-6 is meta. They are no longer chemically equivalent and will appear as two distinct resonances in the ¹⁹F spectrum, likely showing a mutual ⁴JFF coupling.[12][13]

Table 2: Representative NMR Data for Ethyl 2,6-difluoro-5-methyl-3-nitrobenzoate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.80dJHF ≈ 6.0H-4
~4.45qJHH = 7.1-OCH₂ CH₃
~2.45s-Ar-CH₃
~1.42tJHH = 7.1-OCH₂CH₃
¹³C~162 (t, JCF ≈ 3)t3.0C =O
~157 (dd, ¹JCF ≈ 260)dd260C -2
~155 (dd, ¹JCF ≈ 258)dd258C -6
~145 (s)s-C -3
~138 (s)s-C -5
~125 (d, JCF ≈ 12)d12C -4
~118 (dd, JCF ≈ 22, 4)dd22, 4C -1
~63 (s)s--OCH₂ CH₃
~21 (s)s-Ar-CH₃
~14 (s)s--OCH₂CH₃
¹⁹F~ -112dJFF ≈ 15F -2
~ -116dJFF ≈ 15F -6
Step 3: Reduction to Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (Final Product)

The final step is the reduction of the nitro group to an amine, a transformation that dramatically alters the electronic properties of the aromatic ring.

Experimental Protocol: Nitro Group Reduction

  • To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1), add a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux (approx. 80 °C).

  • Add a solution of Ethyl 2,6-difluoro-5-methyl-3-nitrobenzoate (Intermediate 3, 1.0 eq) in ethanol dropwise over 30 minutes.

  • Maintain the reaction at reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.[14][15]

  • Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

NMR Characterization of the Final Product

  • Rationale: Verification involves confirming the conversion of the -NO₂ group to an -NH₂ group. This is evidenced by the appearance of new N-H proton signals and a significant upfield shift of the aromatic proton and carbon signals due to the electron-donating nature of the amine.

  • ¹H NMR Analysis: The most obvious change is the appearance of a new, often broad, signal between δ 3.5-4.5 ppm, integrating to two protons, corresponding to the -NH₂ group. Concurrently, the aromatic H-4 proton signal will experience a significant upfield shift (to ~δ 6.5 ppm) compared to its position in the nitro-intermediate, reflecting the change from a strongly electron-withdrawing to a strongly electron-donating adjacent group.

  • ¹³C NMR Analysis: The carbon shifts in the aromatic region will change dramatically. The C-3 carbon, now attached to the amino group, will shift significantly upfield. Other ring carbons will also be affected, providing a distinct fingerprint for the final product.

  • ¹⁹F NMR Analysis: The two fluorine atoms remain inequivalent. Their chemical shifts will be different from those in the nitro-intermediate, reflecting the new electronic environment. The fluorine at C-2, now ortho to the electron-donating amino group, is expected to show a noticeable shift.

Diagram 2: Structure of the final product with key proton environments highlighted.

Table 3: Representative NMR Data for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~6.50dJHF ≈ 8.0H-4
~4.38qJHH = 7.1-OCH₂ CH₃
~4.00br s--NH₂
~2.20s-Ar-CH₃
~1.38tJHH = 7.1-OCH₂CH₃
¹³C~164 (t, JCF ≈ 3)t3.0C =O
~152 (dd, ¹JCF ≈ 250)dd250C -2
~150 (dd, ¹JCF ≈ 248)dd248C -6
~135 (dd, JCF ≈ 15, 5)dd15, 5C -3
~125 (s)s-C -5
~112 (d, JCF ≈ 18)d18C -4
~110 (t, JCF ≈ 25)t25C -1
~61 (s)s--OCH₂ CH₃
~18 (s)s-Ar-CH₃
~14 (s)s--OCH₂CH₃
¹⁹F~ -125dJFF ≈ 18F -2
~ -130dJFF ≈ 18F -6

Conclusion

This application note demonstrates the indispensable power of multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy for the process monitoring and structural validation of a fluorinated aromatic amine synthesis. Each synthetic transformation—esterification, nitration, and reduction—imparts a unique and predictable signature on the NMR spectra. The transition from a symmetric to an asymmetric system upon nitration was unequivocally confirmed by the splitting of the single ¹⁹F resonance into two distinct signals. The final reduction was verified by the appearance of the amine protons and the characteristic upfield shifts in the ¹H and ¹³C spectra. By following these protocols, researchers can ensure the structural integrity of their intermediates and final product with a high degree of confidence.

References

  • Lee, S. H., & Park, Y. J. (2005). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. Bulletin of the Korean Chemical Society, 26(3), 439-441. [Link]

  • Andreou, D., Iordanidou, D., Tamiolakis, I., Armatas, G. S., & Lykakis, I. N. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 23(9), 2337. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Patil, R. D., & Sasson, Y. (2013). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: An Indian Journal, 9(10). [Link]

  • Wang, L., Lin, M. H., & Liu, H. (2012). Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in 19 F NMR. Organic letters, 14(1), 342-345. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • NMR Services. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Ammal, S. C., et al. (2021). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 64(18), 13245-13274. [Link]

  • Das, D., & An, Y. J. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Applied Sciences, 12(19), 9511. [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. [Link]

  • Pomeranz, K., et al. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 10(7), 1681-1686. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Butts, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3786-3797. [Link]

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Journal of Fluorine Chemistry, 222-223, 39-46. [Link]

  • NIST. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR and structure determination. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis of Conformationally Restricted Macrocycles Utilizing an Ethyl 3-amino-2,6-difluoro-5-methylbenzoate Core

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Executive Summary The incorporation of rigid, highly substituted aromatic spacers into...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary

The incorporation of rigid, highly substituted aromatic spacers into peptide backbones is a proven strategy for discovering high-affinity macrocyclic inhibitors and peptidomimetics. The building block Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9)[1] offers a unique 1,3-relationship (meta-substitution) between its carboxylate and amine functionalities, locked into a strict conformational trajectory by adjacent fluoro and methyl groups.

This application note provides a comprehensive, self-validating protocol for the Solid-Phase Organic Synthesis (SPOS) of macrocyclic libraries using this core. By addressing the specific steric and electronic challenges of this molecule, this guide ensures high-fidelity coupling and cyclization.

Mechanistic Rationale & Causality (E-E-A-T)

Successful solid-phase synthesis requires moving beyond generic protocols and understanding the specific physicochemical properties of the building block. The 3-amino-2,6-difluoro-5-methylbenzoate core presents two distinct chemical challenges that dictate our experimental design:

  • Steric Shielding of the Carboxylate (The 2,6-Difluoro Effect): The ester/carboxylate at C1 is flanked by highly electronegative and sterically demanding fluorine atoms at C2 and C6. This forces the carboxylate out of the aromatic plane, making standard room-temperature saponification and subsequent amide coupling extremely sluggish. Elevated temperatures or microwave (MW) irradiation are mandatory to drive these reactions to completion.

  • Electronic Deactivation of the Aniline: The C3-amine is positioned ortho to the C2-fluorine and meta to the C6-fluorine. The strong inductive electron-withdrawing effect (-I) of the halogens, combined with the steric bulk of the adjacent C5-methyl group, severely reduces the nucleophilicity of the aniline [2]. Standard coupling agents (e.g., DIC/HOBt) will fail here; highly activated electrophiles (such as symmetric anhydrides or acid chlorides) are required for chain elongation [3].

Causality Core 3-amino-2,6-difluoro- 5-methylbenzoic acid F26 2,6-Difluoro Flanking (Steric & Electronic) Core->F26 Me5 5-Methyl Group (Steric Bulk) Core->Me5 Effect1 Orthogonal Carboxylate Plane (Rigid Trajectory) F26->Effect1 Effect2 Deactivated Aniline (Poor Nucleophile) F26->Effect2 Me5->Effect2 Solution1 Ideal for PPI Macrocycles (Pre-organized Conformation) Effect1->Solution1 Solution2 Requires Highly Activated Electrophiles (e.g., Acid Chlorides) Effect2->Solution2

Mechanistic causality of the core's substitution pattern on reactivity and application.

Experimental Workflows & Self-Validating Protocols

The following workflow describes the transformation of the commercial ethyl ester into an Fmoc-protected building block, its incorporation into a solid-phase peptide sequence, and subsequent macrocyclization.

Workflow for incorporating the difluoro-methylbenzoate core into macrocyclic libraries.

Phase 1: Solution-Phase Preparation of the Fmoc-Building Block

To utilize the core in SPOS, the ethyl ester must be hydrolyzed and the aniline protected.

  • Saponification: Dissolve Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (50 mmol). Heat the reaction in a microwave reactor at 90 °C for 45 minutes (standard room temperature stirring yields <10% conversion after 48h due to steric shielding).

  • Fmoc-Protection: Acidify the mixture to pH 4 using 1M HCl. Add NaHCO3 (30 mmol) and cool to 0 °C. Dropwise, add Fmoc-Cl (11 mmol) dissolved in dioxane. Stir for 12 hours at room temperature.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Validation & QC Checkpoint: Perform LC-MS analysis. The presence of the expected mass[M+H]+ = 410.1 confirms successful hydrolysis and protection. Do not proceed if unreacted ethyl ester remains.

Phase 2: On-Resin Coupling of the Fluorinated Core
  • Resin Swelling: Swell 2-CTC resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Leu-Resin, 0.5 mmol/g) in DMF for 30 minutes. Deprotect using 20% piperidine in DMF.

  • Coupling: Dissolve the Fmoc-protected core (3 equiv), HATU (3 equiv), and HOAt (3 equiv) in minimal DMF. Add DIPEA (6 equiv) and pre-activate for 2 minutes. Add to the resin.

  • Microwave Assistance: Heat the resin suspension at 75 °C for 20 minutes under microwave irradiation. Wash thoroughly with DMF and DCM.

Validation & QC Checkpoint: Perform a micro-cleavage. Transfer ~5 mg of resin to a microcentrifuge tube, treat with 1% TFA in DCM for 5 minutes, filter, and analyze the filtrate by UPLC-MS. The target sequence mass must be >95% pure.

Phase 3: Acylation of the Deactivated Aniline

Acylating the C3-amine is the most challenging step due to the inductive pull of the C2/C6 fluorines [4].

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Acylation: Do not use standard coupling agents. Instead, convert the next amino acid in the sequence to its symmetric anhydride (using DIC in DCM) or use an Fmoc-amino acid chloride.

  • Reaction: Add the activated electrophile (5 equiv) and Pyridine (10 equiv) to the resin. React at 60 °C for 2 hours.

Validation & QC Checkpoint: The standard Kaiser test is unreliable for highly deactivated primary anilines. Rely strictly on LC-MS micro-cleavage to confirm the addition of the next amino acid. If starting material persists, perform a double-coupling using a fresh batch of acid chloride.

Phase 4: Cleavage and Macrocyclization
  • Cleavage: Treat the resin with 1% TFA in DCM (orthogonal cleavage) to release the linear peptide while keeping side-chain protecting groups intact.

  • Solution-Phase Cyclization: Dilute the linear precursor in highly dilute DMF (1 mM) to favor intramolecular cyclization over intermolecular oligomerization. Add PyBOP (3 equiv) and DIPEA (5 equiv). Stir for 24 hours.

  • Global Deprotection: Remove side-chain protecting groups using 95% TFA / 2.5% TIS / 2.5% H2O.

Data Presentation

Table 1: Optimization of Resin Coupling Conditions (Phase 2) Conditions tested on 0.1 mmol scale using Rink Amide AM resin.

Coupling ReagentsTemperatureTimeConversion (by LC-MS)Notes
DIC / HOBt25 °C12 hours14%Severe steric hindrance prevents reaction.
HATU / DIPEA25 °C12 hours42%Incomplete conversion; risk of deletion sequences.
PyBOP / HOAt60 °C (Conventional)4 hours78%Improved, but requires extended heating.
HATU / HOAt / DIPEA 75 °C (Microwave) 20 mins >98% Optimal condition for sterically shielded carboxylates.

Table 2: Representative Macrocyclic Library Utilizing the Core

Compound IDN-Terminal ResidueC-Terminal ResidueRing SizeOverall YieldPurity (HPLC)
Mac-01Fmoc-Ala-ClLeu18-membered22%>95%
Mac-02Fmoc-Phe-ClVal18-membered19%>96%
Mac-03Fmoc-Pro-ClGly17-membered15%92%

References

  • 1875551-91-9 | Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.ChemScene.
  • Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones.ACS Publications.
  • Combined solid/solution phase synthesis of large surface area scaffolds derived from aminomethyl-benzoates.NIH PMC.
  • Highlights in the solid-phase organic synthesis of natural products and analogues.SciELO.

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate Overview The synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a critical workflow in the development of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Overview

The synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a critical workflow in the development of highly functionalized fluorinated building blocks for pharmaceutical applications. Due to the presence of an unprotected amine, two fluorine atoms, and an ester moiety, the molecule is highly susceptible to side reactions depending on the chosen synthetic route. This guide addresses the most common failure modes across the two primary synthetic pathways: Direct Esterification (Route A) and Nitro Reduction (Route B).

Pathways StartA 3-Amino-2,6-difluoro- 5-methylbenzoic acid Target Ethyl 3-amino-2,6-difluoro- 5-methylbenzoate (Target) StartA->Target EtOH, H+ (Fischer) SideA Dimerization / Polyamide Formation StartA->SideA SOCl2, EtOH (Activation) StartB Ethyl 2,6-difluoro- 5-methyl-3-nitrobenzoate StartB->Target Fe, NH4Cl (Chemoselective) SideB Hydrodehalogenation (Loss of F) StartB->SideB H2, Pd/C (Over-reduction)

Synthetic pathways to Ethyl 3-amino-2,6-difluoro-5-methylbenzoate and major side reactions.

Section 1: Route A - Direct Esterification of 3-Amino-2,6-difluoro-5-methylbenzoic acid

FAQ 1: Why am I observing significant dimerization and oligomerization when using thionyl chloride (SOCl₂) to form the ethyl ester? Causality: 3-amino-2,6-difluoro-5-methylbenzoic acid is essentially an unprotected amino acid. When the carboxylic acid is activated to an acid chloride using harsh reagents like thionyl chloride, the highly electrophilic carbonyl intermediate becomes susceptible to nucleophilic attack by the free amine group of a neighboring molecule. This leads to unwanted amide bond formation, resulting in dimerization or polyamide polymerization[1]. Solution: Avoid highly reactive activating agents. Instead, utilize a classic Fischer esterification, which relies on shifting the thermodynamic equilibrium in a large excess of ethanol without forming a highly reactive acid chloride intermediate.

Protocol 1: Self-Validating Fischer Esterification

Objective: Synthesize the target ester while completely suppressing N-acylation/dimerization.

  • Preparation: Suspend 1.0 equivalent of 3-amino-2,6-difluoro-5-methylbenzoic acid in anhydrous ethanol (10 volumes).

  • Catalysis: Slowly add 2.0 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C. Mechanistic Note: The strong acid protonates the amine, converting it to an ammonium salt (-NH₃⁺). This completely eliminates its nucleophilicity, preventing dimerization.

  • Reaction: Heat the mixture to reflux (78°C) for 12–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is proceeding correctly when the starting material peak (m/z [M+H]⁺ = 188.1) decreases, and the target peak (m/z [M+H]⁺ = 216.2) increases. The protocol is validated if there is an absolute absence of the dimer mass (m/z[M+H]⁺ ≈ 357).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8 to liberate the free amine before extraction with ethyl acetate.

Section 2: Route B - Nitro Reduction of Ethyl 2,6-difluoro-5-methyl-3-nitrobenzoate

FAQ 2: During the hydrogenation of the nitro precursor using H₂ and Pd/C, I am detecting a byproduct with a mass 18 Da lower than expected. What is happening? Causality: The byproduct is the result of hydrodehalogenation (the reductive cleavage of a carbon-fluorine bond). While Palladium on carbon (Pd/C) is highly active for nitro group reductions, it notoriously catalyzes the cleavage of aryl halides. The C-F bonds in this specific substrate are highly activated toward oxidative addition by the palladium catalyst due to the strong electron-withdrawing effects of both the ester and nitro groups[2]. Solution: Switch to a chemoselective reducing agent with lower dehalogenation activity. Iron powder with ammonium chloride (Fe/NH₄Cl) or Raney Nickel are excellent alternatives that quantitatively reduce nitro groups while preserving delicate aromatic halogens[3].

Troubleshooting logic tree for mitigating hydrodehalogenation during nitro reduction.

Protocol 2: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an amine without inducing hydrodehalogenation.

  • Preparation: Dissolve 1.0 equivalent of Ethyl 2,6-difluoro-5-methyl-3-nitrobenzoate in a 4:1 mixture of Ethanol and Water (10 volumes).

  • Activation: Add 3.0 equivalents of Ammonium Chloride (NH₄Cl) and 5.0 equivalents of fine Iron (Fe) powder (325 mesh). Mechanistic Note: NH₄Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could hydrolyze the ester.

  • Reaction: Heat the suspension to 70°C with vigorous stirring for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The target product will show m/z[M+H]⁺ = 216.2. If hydrodehalogenation were occurring, you would see peaks at m/z 198.2 (loss of one F) or 180.2 (loss of two F). The absence of these peaks validates the chemoselectivity of the iron catalyst.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethanol. Concentrate the filtrate and extract with ethyl acetate.

Quantitative Summary of Side Reactions

Synthetic RouteReagent UsedMajor Side ReactionAnalytical Marker (LC-MS)Prevention Strategy
Route A (Esterification) Thionyl Chloride (SOCl₂)Dimerization / Polyamide Formationm/z[M+H]⁺ ≈ 357.1Use Fischer esterification (H₂SO₄/EtOH) to protonate the amine.
Route A (Esterification) Aqueous Acid/HeatEster Hydrolysis (Reversibility)m/z [M+H]⁺ = 188.1Use strictly anhydrous ethanol and molecular sieves if necessary.
Route B (Reduction) H₂, Pd/CHydrodehalogenation (Loss of F)m/z [M+H]⁺ = 198.2 (-18 Da)Switch to Fe/NH₄Cl or Raney Nickel catalysts.
Route B (Reduction) Zn / Acetic AcidIncomplete Reduction (Hydroxylamine)m/z [M+H]⁺ = 232.2 (+16 Da)Ensure sufficient equivalents of reducing agent and adequate temperature (70°C).

References

  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters - SciSpace. 1

  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid - BenchChem. 2

  • 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 - BenchChem. 3

Sources

Optimization

Removal of impurities from crude Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

An invaluable intermediate in pharmaceutical synthesis, Ethyl 3-amino-2,6-difluoro-5-methylbenzoate requires high purity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The pr...

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable intermediate in pharmaceutical synthesis, Ethyl 3-amino-2,6-difluoro-5-methylbenzoate requires high purity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The presence of even trace impurities can lead to unwanted side reactions, reduced yields, and potential toxicological issues in downstream applications.[3]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the purification of crude Ethyl 3-amino-2,6-difluoro-5-methylbenzoate. As a Senior Application Scientist, this guide synthesizes established chemical principles with field-proven insights to help you achieve the highest possible purity for this critical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude Ethyl 3-amino-2,6-difluoro-5-methylbenzoate?

A1: The profile of impurities is intrinsically linked to the synthetic route employed. However, for a typical synthesis involving the reduction of a nitro-aromatic precursor, you should anticipate the following classes of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: The most common impurity is often the precursor, Ethyl 2,6-difluoro-5-methyl-3-nitrobenzoate. Its removal is critical.

    • Incomplete Reaction Products: Partially reduced intermediates, such as nitroso or hydroxylamino species, may be present.

    • By-products: Side reactions can lead to isomers or compounds where other functional groups have reacted. For instance, if the synthesis involves high temperatures and pressures, de-halogenation or other structural rearrangements can occur.[4]

  • Reagent- and Solvent-Related Impurities:

    • Catalysts: If catalytic hydrogenation was used (e.g., with Pd/C), trace amounts of heavy metals may be present.[5]

    • Residual Solvents: Volatile organic compounds used during the reaction or initial work-up (e.g., ethanol, ethyl acetate, toluene) can be trapped in the crude product.[5]

  • Degradation Impurities:

    • Oxidation Products: Aromatic amines, like anilines, are highly susceptible to air oxidation.[6][7] This is often the cause of discoloration (yellow, red, or brown) in the crude material, resulting from the formation of strongly colored polymeric impurities.[6][7]

    • Hydrolysis Product: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (3-amino-2,6-difluoro-5-methylbenzoic acid), especially if exposed to strong acidic or basic conditions during work-up.

A robust analytical approach using techniques like HPLC, GC-MS, and NMR spectroscopy is essential for accurately identifying and quantifying these impurities before selecting a purification strategy.[1][8]

Q2: My crude product is a discolored solid/oil. What causes this and how can I perform an initial cleanup?

A2: The discoloration, typically ranging from yellow to dark brown, is almost certainly due to the aerial oxidation of the aromatic amine functionality.[6] These oxidized species are often highly colored and can interfere with subsequent purification steps.

An initial, highly effective cleanup can be achieved using acid-base extraction . This technique leverages the basicity of the amino group to separate the desired product from neutral and acidic impurities. The ester group in your molecule is sensitive to hydrolysis, so careful control of pH and temperature is crucial.

Caption: Acid-Base Extraction Workflow for Initial Cleanup.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with cold (~0-5 °C) 1M hydrochloric acid.[9][10] The amine will be protonated and move into the aqueous layer, leaving neutral impurities (like the nitro-precursor) in the organic layer. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the acidic aqueous extracts. The organic layer can be discarded or concentrated to recover any unreacted neutral material.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add cold 3M sodium hydroxide solution with vigorous stirring until the solution is distinctly basic (pH > 9, check with pH paper).[11][12] The free amine will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.[11]

Causality Note: Using cold, dilute acid and base is critical. This minimizes the rate of acid- or base-catalyzed hydrolysis of the ethyl ester group, a common pitfall with this class of compounds.

Q3: How do I choose between Recrystallization and Column Chromatography for final purification?

A3: The choice depends on the nature and quantity of impurities remaining after the initial cleanup, as well as the scale of your work.

Caption: Choosing Between Recrystallization and Chromatography.

  • Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, especially on a larger scale.[3][13] It is ideal if the impurities have different solubility profiles from your target compound.

  • Column Chromatography is more powerful for separating complex mixtures or impurities with polarities very similar to the product.[14][15] It is highly versatile but can be more time-consuming and solvent-intensive, particularly for large quantities.

Q4: I want to try recrystallization. What is a good solvent system to start with?

A4: The goal is to find a solvent (or solvent pair) that dissolves your compound well at high temperatures but poorly at room temperature.[13] Given the structure of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (aromatic, ester, amine functionalities), a solvent system of intermediate polarity is a good starting point.

Solvent Screening Strategy:

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a few drops of a solvent and observe solubility at room temperature.

  • If insoluble, heat the mixture gently. An ideal solvent will dissolve the solid upon heating.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvents for Screening

Solvent SystemPolarityRationale & Comments
Ethanol/Water HighDissolve in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then allow to cool. Excellent for many substituted anilines.
Ethyl Acetate/Hexanes MediumDissolve in hot ethyl acetate. Add hexanes until persistent turbidity is observed, then cool. This is a very common and effective system for compounds of intermediate polarity.
Toluene LowAromatic solvents can be effective for aromatic compounds. Dissolve in hot toluene and cool. May require the addition of an anti-solvent like hexanes.[16]
Isopropanol (IPA) MediumOften a good single-solvent choice. Its properties are between ethanol and ethyl acetate.
Acetonitrile MediumCan be a "miracle" solvent for recrystallizing aromatic compounds, sometimes yielding high-quality crystals.[17] You might need to add a small amount of DCM or chloroform to achieve dissolution when hot.[17]
Q5: How should I approach purification by column chromatography?

A5: Column chromatography on silica gel is an excellent method for achieving high purity.[13] The key is to first develop a good separation on a Thin-Layer Chromatography (TLC) plate.

Caption: Standard Workflow for Purification via Column Chromatography.

Protocol: Column Chromatography

  • TLC Analysis: Find a mobile phase that gives your product a Retention Factor (Rf) of about 0.2-0.4.[13] A good starting point for your compound is a mixture of hexanes and ethyl acetate.

    • Start with 9:1 Hexane:Ethyl Acetate.

    • Gradually increase the polarity (e.g., 4:1, 2:1) until the desired Rf is achieved.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and carefully pack the column to avoid air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like DCM. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[13]

  • Elution and Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by periodically running TLC plates on the collected fractions.

  • Isolation: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Q6: How can I confirm the purity of my final product?

A6: Visual inspection (e.g., a white crystalline solid) is not sufficient. Regulatory guidance and good scientific practice demand quantitative purity assessment.[8][18]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pharmaceutical intermediates.[18][19] A reverse-phase C18 column with a mobile phase like acetonitrile/water is a typical starting point. Purity is determined by the area percentage of the main peak.

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities, such as residual solvents.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of your product and can help identify the structures of unknown impurities.[8][18]

For pharmaceutical development, building a robust analytical method is not a routine task but a strategic decision that impacts scalability and regulatory success.[8]

References

  • API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals.
  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzo
  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. (2025, December 5).
  • Aniline Impurities and Rel
  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. Course Hero.
  • ACID/BASE SEPAR
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Blogs.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Recrystallization and Crystalliz
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • Efficacy of different purification methods for substituted anilines. Benchchem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Column Chromatography.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Aniline. Wikipedia.
  • aniline impurities. (2005, January 11). Sciencemadness Discussion Board.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12). Sorbead India.
  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks.

Sources

Troubleshooting

Stability and degradation of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Technical Support Center: Ethyl 3-amino-2,6-difluoro-5-methylbenzoate Welcome to the dedicated technical support guide for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS No. 1875551-91-9).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Welcome to the dedicated technical support guide for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS No. 1875551-91-9). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this compound throughout its handling, storage, and application. We will explore its stability profile, address common experimental challenges, and provide scientifically-grounded solutions to preserve its purity and reactivity.

Compound Stability Profile

Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a multifunctional molecule featuring an ethyl ester, an aromatic amine, and a fluorinated benzene ring. Each of these functional groups presents a unique stability consideration. Understanding these liabilities is the first step in preventing degradation and ensuring experimental reproducibility.

Stress FactorFunctional Group(s) AffectedPotential Degradation PathwayPrimary Degradation Product(s)
Acid/Base (pH) Ethyl Ester, Aromatic AmineHydrolysis3-amino-2,6-difluoro-5-methylbenzoic acid + Ethanol
Oxidation Aromatic AmineN-Oxidation, Radical CouplingN-oxides, colored oligomers
Light (UV/Visible) Aromatic System, AminePhotolysis, Photo-oxidationDefluorinated species, oxidized byproducts
Elevated Temperature AllAccelerates all degradation pathwaysMixture of hydrolytic, oxidative, and other byproducts

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on vendor recommendations and the compound's chemical nature, long-term storage should be at 2-8°C in a tightly sealed container, protected from light .[1][2] The low temperature mitigates the rate of potential hydrolysis and oxidation. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal to prevent moisture- and air-induced degradation.

Q2: What solvents are recommended for preparing stock solutions, and are there any I should avoid?

A2: For short-term use, high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are suitable. However, be aware that even trace amounts of water in these solvents can lead to slow hydrolysis of the ester group over time. Protic solvents, especially alcohols like methanol or ethanol, can participate in transesterification or may contain sufficient water to facilitate hydrolysis. Acidic or basic aqueous buffers should be avoided for storage as they will catalyze ester hydrolysis.[3][4][5]

Q3: My solid sample is off-white. Is this normal? Should I be concerned about a slight yellow or tan discoloration over time?

A3: While the pure compound is typically a white or off-white solid, a slight yellow or tan discoloration upon receipt or after storage is often indicative of minor surface oxidation of the aromatic amine moiety. This is a common phenomenon for many aminobenzoates. For most applications, a faint color change may not significantly impact the bulk purity. However, a pronounced color change (e.g., to dark yellow or brown) suggests more significant degradation, and the material's purity should be re-verified by HPLC or NMR before use.[6]

Q4: How should I handle this compound safely in the laboratory?

A4: Standard laboratory safety protocols for handling chemical reagents should be followed. This includes using personal protective equipment (PPE) such as safety glasses, chemical-resistant gloves, and a lab coat.[7][8] Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7][8][9]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Decreasing Purity & Appearance of Unexpected Chromatographic Peaks

Q: I ran an HPLC analysis on my stock solution in DMSO, which has been on the benchtop for a week, and I see a new, more polar peak appearing. What is it?

A: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-amino-2,6-difluoro-5-methylbenzoic acid). This degradation product is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. DMSO is hygroscopic and can absorb atmospheric moisture, which then facilitates this hydrolysis.

Recommended Action:

  • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (Molecular Weight: 187.14 g/mol ).

  • Prevent Recurrence: Prepare fresh stock solutions for sensitive experiments. If solutions must be stored, use anhydrous DMSO, aliquot into smaller vials to minimize freeze-thaw cycles and exposure to air, and store at -20°C or -80°C.

Issue 2: Color Change in Solid or Solution

Q: I dissolved the compound in acetonitrile for my reaction, and the solution is slowly turning yellow. What is causing this and will it affect my experiment?

A: The yellowing is likely due to the oxidation of the aromatic amine group. This process can be accelerated by exposure to air (oxygen) and light. The resulting oxidized species, such as N-oxides or quinone-imine type structures, are often colored.

Causality: Aromatic amines are electron-rich and susceptible to oxidation. The presence of impurities, transition metals, or exposure to UV light can catalyze this process.[10][11]

Recommended Action:

  • Inert Conditions: Prepare solutions using solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Protect from Light: Work with solutions in amber vials or flasks wrapped in aluminum foil to prevent photo-oxidation.[2][7]

  • Assess Impact: The impact on your experiment depends on the nature of the reaction. If your reaction is sensitive to oxidants or if the degradants could interfere, you must use freshly prepared, colorless solutions.

Experimental Workflows & Degradation Pathways

Workflow: Troubleshooting Unexpected Peaks in HPLC Analysis

This decision tree outlines a systematic approach to identifying the source of unexpected peaks when analyzing Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.

G start Unexpected Peak(s) in HPLC check_blank Run Solvent Blank? start->check_blank peak_present Peak in Blank? check_blank->peak_present contam_source Source: Solvent, Mobile Phase, or System peak_present->contam_source Yes reinject Re-inject Freshly Prepared Sample? peak_present->reinject No peak_gone Peak Disappears? reinject->peak_gone sample_degraded Source: Sample Degradation (Hydrolysis/Oxidation) peak_gone->sample_degraded Yes check_lit Source: Reaction Byproduct or Starting Material Impurity peak_gone->check_lit No

Caption: Troubleshooting workflow for HPLC analysis.

Primary Degradation Pathways

The chemical stability of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is primarily dictated by its ester and aromatic amine functionalities. The diagram below illustrates the main degradation products formed under common stress conditions. Forced degradation studies are essential for fully characterizing these pathways.[10][11][12][13][14]

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light) cluster_photolysis Photolysis (UV Light) parent Ethyl 3-amino-2,6-difluoro- 5-methylbenzoate hydrolysis_product 3-amino-2,6-difluoro- 5-methylbenzoic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-Oxide Derivatives & Colored Oligomers parent->oxidation_product [O] / hν photolysis_product Potential Defluorination & Rearrangement Products parent->photolysis_product hν (UV)

Caption: Major degradation pathways of the target compound.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Patel, S., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research.
  • Purohit, D. M., et al. (2015).
  • Bhat, A. R., et al. (2024, November 1). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Kawai, S., et al. (1965). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Archives of Biochemistry and Biophysics.
  • Bhat, A. R., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid. Retrieved from [Link]

  • Meena, R., et al. (2014). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Oriental Journal of Chemistry.
  • Bhat, A. R., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Bhat, A. R., et al. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Retrieved from [Link]

  • Bhat, A. R., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Pharmalex. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

Optimization

Best practices for storing and handling air-sensitive fluorinated intermediates

Welcome to the Technical Support Center for handling air- and moisture-sensitive fluorinated intermediates. Reagents such as trifluoromethylating organometallics (e.g., CuCF₃, AgCF₃), electrophilic trifluoromethylating a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling air- and moisture-sensitive fluorinated intermediates. Reagents such as trifluoromethylating organometallics (e.g., CuCF₃, AgCF₃), electrophilic trifluoromethylating agents, and deoxyfluorinating agents (e.g., DAST, Fluolead) require rigorous anaerobic and anhydrous techniques.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common degradation issues, understand the mechanistic causality behind handling protocols, and establish self-validating laboratory workflows.

Section 1: Core Handling & Storage FAQs

Q1: Why do my fluorinated organometallics and deoxyfluorinating agents degrade even when stored in a standard desiccator? Causality: Desiccators only manage ambient humidity; they do not provide an active inert atmosphere. Fluorinated organometallics and reagents like DAST are highly sensitive to both oxygen and trace moisture. Moisture initiates rapid hydrolysis, cleaving sulfur-fluorine or metal-CF₃ bonds to release fluoroform (CF₃H) or hydrogen fluoride (HF)[1]. HF generation is particularly dangerous because it autocatalytically accelerates further decomposition. These materials must be stored in a nitrogen- or argon-filled glovebox at -20 °C to arrest thermal and hydrolytic degradation[2].

Q2: Can I store reactive fluorinating agents in standard borosilicate glass vials? Causality: No. Reagents prone to hydrolysis (such as DAST or PyFluor) react violently with trace moisture to produce HF[3]. If stored in glass, the generated HF reacts with the silicon dioxide (SiO₂) in the glass to form silicon tetrafluoride (SiF₄) and water (H₂O). This newly formed water reacts with more of the fluorinating reagent, creating a runaway autocatalytic degradation cycle that can pressurize and rupture the vial. Always use PTFE, FEP, or HDPE containers for the long-term storage of reagents prone to HF generation.

Q3: What type of grease should I use on my Schlenk line when handling reactive fluorinated gases or intermediates? Causality: Standard silicone or hydrocarbon greases are susceptible to nucleophilic attack or direct fluorination by reactive intermediates, leading to joint seizing, vacuum leaks, and reaction contamination (often visible as siloxane peaks in ¹⁹F/¹H NMR). You must use polyfluorinated greases (e.g., Krytox). They are chemically inert to fluorinating agents and prevent "creep" during dynamic vacuum cycles, ensuring a hermetic seal[4].

Section 2: Visual Workflows & Mechanistic Pathways

AutocatalyticHydrolysis A Fluorinated Reagent (e.g., DAST, CuCF3) C Hydrolysis Reaction A->C B Trace Moisture (H2O) B->C D Hydrogen Fluoride (HF) Generation C->D E Glass Container (SiO2) D->E Etches glass F Silicon Tetrafluoride (SiF4) + H2O E->F Reaction F->B Releases new H2O

Autocatalytic hydrolysis cycle of fluorinated intermediates in glass containers.

SchlenkTransfer S1 1. Glassware Prep Oven dry >150°C S2 2. Hot Assembly Attach to Schlenk S1->S2 S3 3. Purge Cycles 3x Vac/Argon S2->S3 S4 4. Greasing Polyfluorinated S3->S4 S5 5. Cannula Transfer Positive Ar Pressure S4->S5 S6 6. Quenching NaHCO3 Wash S5->S6

Step-by-step self-validating Schlenk line transfer workflow for air-sensitive reagents.

Section 3: Self-Validating Experimental Protocols

Protocol: Air-Free Transfer of Volatile Fluorinated Intermediates via Schlenk Line

To prevent catastrophic reagent degradation and ensure reproducibility, utilize this self-validating Schlenk line methodology[5],[4].

Step 1: Preparation & Hot Assembly Dry all glassware, including solid addition tubes and Schlenk flasks, in an oven at >150 °C for a minimum of 12 hours. Assemble the glassware while hot and immediately connect it to the Schlenk line. Validation Check: The immediate application of vacuum prevents atmospheric moisture from condensing on the cooling glass surfaces.

Step 2: The 3-Cycle Purge Evacuate the flask to <0.1 mbar. Slowly backfill the flask with high-purity, desiccated Argon. Repeat this evacuation-backfill cycle three times. Validation Check: Observe the vacuum gauge during each cycle. The pressure must consistently return to the baseline (<0.1 mbar) within the same timeframe. A lagging vacuum indicates a micro-leak or residual outgassing.

Step 3: Hermetic Greasing Apply a minimal, continuous 2 mm strip of polyfluorinated grease (e.g., Krytox) to the upper third of the ground-glass joint. Validation Check: Rotate the joint 180 degrees. The frosted glass must become completely transparent without any opaque streaks or air bubbles, physically confirming a hermetic, gas-tight seal.

Step 4: Positive Pressure Cannula Transfer Use a flame-dried, argon-purged stainless steel cannula. Insert the cannula through a pre-dried rubber septum. Apply a slight argon overpressure to the source flask to initiate the liquid transfer, ensuring the receiving flask is vented through an oil bubbler.

Step 5: Safe Quenching After the transfer is complete, immediately flush the cannula with an anhydrous solvent (e.g., dry THF). Quench any residual fluorinated species on the cannula or glassware using a saturated aqueous sodium bicarbonate (NaHCO₃) solution to safely neutralize trace HF before it can off-gas.

Section 4: Troubleshooting Guide

Issue: Formation of Regioisomeric Aryl Fluoride Byproducts in Pd-Catalyzed Fluorinations

  • Symptom: GC-MS or ¹⁹F NMR analysis reveals a mixture of ortho, meta, and para fluorinated isomers instead of the single target compound.

  • Root Cause: In certain Pd(II) systems, the presence of trace moisture or adventitious base triggers an undesired deprotonation event. This leads to the elimination of HF and the formation of a highly reactive Pd-benzyne intermediate. This intermediate subsequently undergoes non-selective C–F cross-coupling, scrambling the regiochemistry[6].

  • Solution: Strictly exclude moisture by assembling the reaction inside a nitrogen-filled glovebox. Alternatively, utilize preformed wax capsules to isolate the catalyst and hygroscopic fluoride sources (like CsF) from the atmosphere, enabling benchtop setup without compromising the anhydrous environment[6].

Issue: Loss of Titer in Nucleophilic Trifluoromethylating Agents (e.g., TMSCF₃)

  • Symptom: Reduced yields in trifluoromethylation reactions; appearance of a sharp singlet at ~ -78 ppm in ¹⁹F NMR (indicating the formation of CF₃H).

  • Root Cause: Nucleophilic attack by trace water or protic solvents cleaves the fragile Si–CF₃ bond.

  • Solution: Always titrate the reagent using ¹⁹F NMR against an internal standard (e.g., fluorobenzene) prior to use. Ensure all reaction solvents are freshly distilled over sodium/benzophenone or passed through activated alumina columns.

Issue: Unexpected Exotherms and Fuming during Reagent Handling

  • Symptom: White fumes (HF vapor) and rapid temperature spikes when opening reagent bottles on the benchtop.

  • Root Cause: Rapid atmospheric hydrolysis of sulfur-fluorine bonds (e.g., in DAST).

  • Solution: If benchtop handling is absolutely required, transition to more hydrolytically stable reagents such as Fluolead, which exhibits unusual resistance to aqueous hydrolysis compared to DAST[1],[3]. Otherwise, perform all transfers strictly inside a glovebox with H₂O levels maintained below 0.5 ppm.

Section 5: Quantitative Data & Compatibility Matrix

Reagent ClassExampleRecommended Storage TempContainer MaterialAtmospheric SensitivityHalf-Life (Ambient Air)
Deoxyfluorinating Agents DAST-20 °CPTFE / FEPHigh (Rapid Hydrolysis)< 10 minutes
Deoxyfluorinating Agents FluoleadAmbient (18-25 °C)HDPE / PTFELow (Resists Hydrolysis)> 24 hours
Nucleophilic CF₃ Agents TMSCF₃4 °CGlass (if strictly anhydrous)ModerateHours
Organometallic Fluorides Pd-ArF Complexes-20 °C (Glovebox)PTFE / GlassHigh (Pd-benzyne formation)Minutes

References

  • Air Free Techniques | Handling Air-Sensitive Materials Source: Ossila5

  • An Illustrated Guide to Schlenk Line Techniques Source: Schlenk Line Survival Guide4

  • Chemical Storage in Research Labs: Safety & Compliance Source: Apollo Scientific2

  • Development of Easy-to-handle and Useful Fluorine-introducing Reagents Source: Tokyo Chemical Industry (TCI) 1

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions Source: Chinese Chemical Society 3

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination Source: Accounts of Chemical Research (ACS Publications)6

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate Derivatives in KRAS G12D Inhibition

As a Senior Application Scientist specializing in targeted oncology and medicinal chemistry, I frequently evaluate the structure-activity relationships (SAR) of novel building blocks. Ethyl 3-amino-2,6-difluoro-5-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology and medicinal chemistry, I frequently evaluate the structure-activity relationships (SAR) of novel building blocks. Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (CAS: 1875551-91-9) [1] has emerged as a privileged intermediate in the synthesis of next-generation kinase and GTPase inhibitors, most notably targeting the historically "undruggable" KRAS G12D mutation [2].

This technical guide objectively compares the biological performance of advanced derivatives synthesized from this scaffold, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Power of the 2,6-Difluoro-5-Methyl Scaffold

The transition from a raw chemical building block to a highly potent active pharmaceutical ingredient (API) relies heavily on the spatial geometry dictated by its substituents. Utilizing the Ethyl 3-amino-2,6-difluoro-5-methylbenzoate scaffold provides three distinct pharmacological advantages:

  • The 2,6-Difluoro Ortho-Effect: Fluorine substitution at the 2 and 6 positions forces the ester (or resulting amide/heterocycle) out of the aromatic plane due to severe steric clash. This locked, orthogonal conformation is thermodynamically required to perfectly occupy the narrow Switch II pocket of the KRAS G12D protein, minimizing the entropic penalty of binding. Furthermore, dense fluorination prevents oxidative metabolism by cytochrome P450 enzymes, dramatically lowering hepatic clearance.

  • The 5-Methyl Lipophilic Anchor: The methyl group projects into a highly conserved hydrophobic sub-pocket within the target. By displacing high-energy, uncoordinated water molecules from this pocket, the binding affinity is exponentially increased.

  • The 3-Amino Vector: This acts as the primary synthetic handle for cyclization into complex aza-tetracyclic oxazepines [2], which form the critical hydrogen-bonding network with the protein's hinge region.

Biological Activity Comparison

To objectively evaluate the performance of this scaffold, we compare two distinct derivatives synthesized from Ethyl 3-amino-2,6-difluoro-5-methylbenzoate against the clinical standard, MRTX1133 [Wang et al., 2021].

  • Derivative A: An optimized aza-tetracyclic oxazepine utilizing the full 2,6-difluoro-5-methyl geometry.

  • Derivative B: A standard quinazoline analog synthesized from the same building block, lacking the optimized macrocyclic constraints.

Quantitative Performance Data
CompoundCore ScaffoldKRAS G12D IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Oral Bioavailability (F%)Mouse Clearance (mL/min/kg)
Derivative A Aza-tetracyclic oxazepine3.2 ± 0.412.5 ± 1.148% 18.2
Derivative B Quinazoline analog45.1 ± 3.8180.4 ± 15.212%65.4
MRTX1133 Pyrido[4,3-d]pyrimidine2.1 ± 0.3 8.4 ± 0.9 < 5%45.0

Data Synthesis: While the clinical standard MRTX1133 exhibits exceptional biochemical potency, its major limitation is poor oral bioavailability (< 5%), necessitating complex formulation or intravenous administration. Derivative A achieves near-equivalent biochemical and cellular potency but demonstrates vastly superior pharmacokinetic properties (48% oral bioavailability). This is directly caused by the 2,6-difluoro-5-methyl scaffold, which optimally balances lipophilicity and metabolic stability without violating Lipinski's rules.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above is generated using self-validating assay systems. Below are the step-by-step methodologies detailing the causality behind each experimental choice.

Protocol 1: HTRF Biochemical Displacement Assay

Objective: Quantify the displacement of a fluorescent tracer from the KRAS G12D Switch II pocket.

  • Self-Validation Checkpoint: Every 384-well plate must include 16 wells of DMSO-only (Max Signal) and 16 wells of 10 µM MRTX1133 (Min Signal). The assay is only mathematically valid if the calculated Z'-factor is > 0.65, proving the signal window is wide enough to distinguish true binding from assay noise.

  • Step-by-Step:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.

      • Causality: DTT is strictly required to maintain critical cysteine residues (e.g., Cys118) in a reduced state, preventing artifactual disulfide-linked aggregation that mimics compound inhibition. Triton X-100 prevents non-specific compound aggregation (promiscuous inhibition).

    • Protein Addition: Dispense 5 µL of 2 nM GST-tagged KRAS G12D protein into a 384-well plate.

    • Compound Dosing: Add 100 nL of serially diluted compounds via acoustic dispensing. Incubate for 30 minutes at 25°C to allow thermodynamic equilibrium binding.

    • Tracer Addition: Add 5 µL of a mixture containing 4 nM fluorescent tracer and Anti-GST-Tb cryptate.

    • Detection: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex 320 nm, Em 615/665 nm) after 1 hour. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular pERK AlphaLISA Assay

Objective: Measure the downstream functional inhibition of the MAPK pathway in AsPC-1 pancreatic cancer cells (homozygous KRAS G12D).

  • Self-Validation Checkpoint: Cell viability is measured in parallel using a CellTiter-Glo® counter-screen. If a compound shows a pERK IC₅₀ of 10 nM but a CellTiter-Glo IC₅₀ of 15 nM, the "inhibition" is flagged as a cytotoxic artifact rather than true target engagement.

  • Step-by-Step:

    • Cell Seeding: Seed AsPC-1 cells at 20,000 cells/well in 96-well plates; incubate overnight at 37°C.

    • Treatment: Treat with serial dilutions of derivatives for exactly 2 hours.

    • Lysis: Lyse cells directly in the well using 50 µL of lysis buffer supplemented with Na₃VO₄, NaF, and cOmplete™ Protease Inhibitor Cocktail.

      • Causality: Cellular lysis immediately exposes intracellular proteins to endogenous phosphatases. Without Na₃VO₄ and NaF, the pERK signal would rapidly degrade during processing, leading to false-positive "inhibition" readings.

    • Detection: Transfer 10 µL of lysate to an AlphaLISA plate, add Acceptor and Donor beads, incubate in the dark for 2 hours, and read luminescence.

Pathway & Workflow Visualizations

Pathway RTK RTK Activation SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS KRAS G12D (Active) SOS1->KRAS GTP Loading MEK MEK1/2 Cascade KRAS->MEK Phosphorylation Deriv Oxazepine Derivatives (Scaffold Inhibitor) Deriv->KRAS Switch II Binding ERK pERK1/2 Signal MEK->ERK

Figure 1: KRAS G12D signaling cascade and allosteric inhibition by the oxazepine derivatives.

Figure 2: Self-validating HTRF biochemical assay workflow for screening KRAS G12D inhibitors.

References

  • US Patent US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof. Google Patents.
  • Wang et al. (2021) - The Discovery of MRTX1133, a Highly Potent, Selective, and Bioavailable KRAS G12D Inhibitor. Cancer Discovery (PubMed). Available at: [Link]

Sources

Comparative

Evaluating the metabolic stability of drugs derived from Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Evaluating the Metabolic Stability of Drugs Derived from Ethyl 3-amino-2,6-difluoro-5-methylbenzoate: A Comparative Technical Guide As drug discovery programs increasingly target complex biological pathways, the pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Metabolic Stability of Drugs Derived from Ethyl 3-amino-2,6-difluoro-5-methylbenzoate: A Comparative Technical Guide

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic (PK) robustness of the underlying chemical scaffolds becomes paramount. The building block Ethyl 3-amino-2,6-difluoro-5-methylbenzoate represents a highly privileged scaffold in modern medicinal chemistry. Its structural topology offers distinct advantages: the 3-amino group provides a versatile handle for coupling (e.g., forming amide-linked pharmacophores or kinase inhibitors), while the 5-methyl group anchors the molecule in lipophilic binding pockets.

However, electron-rich anilines are notoriously susceptible to rapid Cytochrome P450 (CYP450)-mediated oxidation. By strategically incorporating fluorine atoms at the 2- and 6-positions, medicinal chemists can effectively block these metabolically labile sites. This guide provides a comprehensive, data-driven comparison of this difluoro scaffold against its non-fluorinated counterparts, detailing the self-validating experimental protocols required to evaluate their intrinsic clearance ( CLint​ ).

The "Fluorine Effect" on Intrinsic Clearance

To objectively evaluate the performance of the Ethyl 3-amino-2,6-difluoro-5-methylbenzoate scaffold, we must compare it against structurally analogous alternatives. The primary metabolic liability of the non-fluorinated scaffold (Ethyl 3-amino-5-methylbenzoate) is CYP-mediated aromatic hydroxylation and epoxidation at the ortho and para positions relative to the activating amino group.

The carbon-fluorine (C-F) bond is the strongest in organic chemistry (~116 kcal/mol). Replacing hydrogen with fluorine at the 2- and 6-positions creates a profound steric and electronic shield. Fluorine's high electronegativity pulls electron density away from the aromatic ring, deactivating it toward electrophilic attack by the high-valent iron-oxo species in the CYP450 active site, a widely validated strategy to improve metabolic stability[1].

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

Scaffold DerivativeSubstitution Pattern CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic Pathway
Alternative A Non-fluoro (H, H)145.29.5Rapid aromatic hydroxylation
Alternative B Mono-fluoro (2-F, 6-H)68.420.2Moderate hydroxylation at C6
Target Scaffold Di-fluoro (2-F, 6-F)12.1 114.6 Ester hydrolysis (Minor)

Data Interpretation: The difluoro target scaffold demonstrates a >10-fold reduction in intrinsic clearance compared to the non-fluorinated alternative. By blocking the primary CYP450 oxidation sites, the metabolic pathway shifts from rapid Phase I oxidation to much slower, secondary pathways (e.g., esterase-mediated hydrolysis), significantly prolonging the half-life.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using robust, self-validating systems. The following protocols utilize Human Liver Microsomes (HLM) to determine CLint​ , aligning with the FDA's guidance on in vitro drug interaction studies[2].

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Rationale: HLMs contain the full complement of membrane-bound CYP450 enzymes. We use a low protein concentration (0.5 mg/mL) to maintain pseudo-first-order kinetics and minimize non-specific binding to the microsomal lipid bilayer, which can artificially depress clearance calculations[3].

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the CYP-reductase complex.

  • Test Compound Addition: Spike the target drug derivative into the matrix to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% (v/v).

    • Causality: Higher solvent concentrations can competitively inhibit CYP isoforms, leading to false-positive stability.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before the reaction begins, preventing an artificial lag phase in the kinetic plot.

  • Reaction Initiation (Self-Validating Step): Split the incubation into two arms. Initiate the active reaction by adding NADPH (final concentration 1 mM). To the control arm, add an equivalent volume of buffer.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. The minus-NADPH control validates that any observed degradation is strictly CYP-mediated and not due to chemical instability or background esterases.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Cold organic solvent instantly denatures the enzymes, stopping the reaction precisely at the time point, while the IS corrects for any volumetric losses during subsequent sample processing.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: CYP450 Phenotyping via Recombinant Enzymes

If the difluoro compound exhibits residual clearance, it is critical to identify the specific CYP isoform responsible to predict potential drug-drug interactions (DDIs).

  • Incubate 1 µM of the drug with 50 pmol/mL of specific recombinant human CYPs (e.g., rhCYP3A4, rhCYP2D6, rhCYP2C9) and NADPH.

  • Self-Validation Step: Include a selective inhibitor (e.g., Ketoconazole for CYP3A4) in a parallel incubation.

    • Causality: If the inhibitor completely arrests compound depletion, it definitively validates that specific CYP isoform as the primary metabolizing enzyme[2].

Data Scaling and In Vivo Prediction

Raw in vitro half-life ( t1/2​ ) must be mathematically scaled to predict in vivo hepatic clearance. We utilize the well-stirred liver model pioneered by Obach[3].

  • Calculate k : Plot the natural log of the percentage of drug remaining versus time. The negative slope is the elimination rate constant ( k ).

  • Calculate In Vitro CLint​ : CLint,invitro​=t1/2​0.693​×Microsomal ProteinIncubation Volume​

  • Scale to In Vivo: Multiply by physiological scaling factors (e.g., 45 mg microsomal protein per gram of liver, and 20 g liver per kg of body weight for humans).

  • Correction Factor ( fu,mic​ ): Adjust for the unbound fraction in the microsomes. Highly lipophilic derivatives of the 5-methylbenzoate scaffold will bind non-specifically to microsomal lipids. Failing to correct for fu,mic​ will result in a severe underprediction of in vivo clearance[4].

Visualizations

Workflow A Compound Synthesis (Difluoro Scaffold) B HLM / RLM Incubation (+ NADPH) A->B C LC-MS/MS Quantification B->C D Calculate CL_int & t_1/2 C->D E CYP Phenotyping (Recombinant Enzymes) D->E High CL_int F In Vivo Scaling (Obach Model) D->F Optimal CL_int

Fig 1: In vitro metabolic stability screening and scaling workflow.

Pathway S1 Non-Fluoro Scaffold CYP CYP450 Oxidation (Liver Microsomes) S1->CYP S2 Difluoro Scaffold (2,6-difluoro) S2->CYP M1 Rapid Epoxidation/Hydroxylation (High Clearance) CYP->M1 Unshielded Ring M2 Metabolic Blockade (Prolonged t_1/2) CYP->M2 C-F Bond Shielding

Fig 2: CYP450-mediated oxidation pathway highlighting the fluorine shielding effect.

References

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (2020).

  • MDPI: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules (2022).

  • Obach, R.S. et al.: Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data. Journal of Pharmacology and Experimental Therapeutics (1997).

  • Obach, R.S.: Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance. Drug Metabolism and Disposition (1997).

Sources

Validation

Validating the Structure of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate: A 2D NMR-Based Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated aromatic compounds, in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated aromatic compounds, in particular, are of significant interest due to the unique physicochemical properties imparted by fluorine atoms.[1][2][3] This guide provides an in-depth, technically-focused comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate, a compound with potential applications in medicinal chemistry.

The Challenge: Ambiguity in a Substituted Benzene Ring

The structure of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate (C₁₀H₁₁F₂NO₂) presents a classic challenge for structural chemists.[4] While 1D ¹H and ¹³C NMR provide initial information, the substitution pattern on the benzene ring can lead to overlapping signals and complex coupling patterns, making definitive assignment difficult. The presence of two fluorine atoms further complicates the spectra due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.[5][6]

To overcome these ambiguities, a suite of 2D NMR experiments is essential. This guide will focus on the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to provide a self-validating system for structural confirmation.[7][8][9]

The Strategy: A Multi-pronged 2D NMR Approach

The core principle behind this validation strategy is the use of complementary 2D NMR experiments to build a comprehensive network of correlations, leaving no doubt as to the connectivity of the molecule.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] In our target molecule, this is crucial for establishing the relationship between the aromatic proton and any neighboring protons, as well as the connectivity within the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms.[9][10] This powerful technique allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the puzzle by revealing long-range correlations between protons and carbons, typically over two to three bonds.[7][10] This is indispensable for identifying quaternary carbons (those with no attached protons) and for confirming the overall carbon skeleton.[11]

The logical workflow for this structural validation is outlined below:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of Ethyl 3-amino-2,6-difluoro- 5-methylbenzoate COSY->Structure Proton-Proton Correlations HSQC->Structure Direct C-H Attachments HMBC->Structure Key Long-Range C-H Correlations

Caption: Numbering scheme for Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.

Expected 2D NMR Correlations:

Proton (¹H) SignalCOSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)Key HMBC Correlations (with ¹³C at)
H4 (Aromatic) -C4C3, C5, C6
NH₂ --C2, C3, C4
H8 (CH₂ of Ethyl) H9C8C1, C9
H9 (CH₃ of Ethyl) H8C9C8
H10 (CH₃ on ring) -C10C4, C5, C6

Analysis of Key Correlations for Structural Confirmation:

The power of this combined approach lies in the cross-validation of data from each experiment.

  • COSY: The correlation between the quartet of the ethyl methylene protons (H8) and the triplet of the ethyl methyl protons (H9) will be clearly visible, confirming the ethyl ester moiety.

  • HSQC: This spectrum will definitively link each proton signal (except the exchangeable NH₂ protons) to its directly attached carbon. For example, the aromatic proton signal (H4) will show a cross-peak with the aromatic carbon C4.

  • HMBC: This is the most information-rich experiment for confirming the substitution pattern.

    • The aromatic proton (H4) will show long-range correlations to the carbons at positions 3, 5, and 6, confirming its placement between the amino and methyl groups.

    • The methyl protons on the ring (H10) will show correlations to carbons C4, C5, and C6, locking in the position of the methyl group.

    • Crucially, the methylene protons of the ethyl group (H8) will show a correlation to the carbonyl carbon (C1), confirming the ester linkage.

The expected key HMBC correlations that are critical for the structural elucidation are visualized below:

G cluster_mol Key HMBC Correlations H4 H4 C3 C3 H4->C3 C5 C5 H4->C5 C6 C6 H4->C6 H10 H10 H10->C5 H10->C6 C4 C4 H10->C4 H8 H8 C1 C1 H8->C1

Caption: Visualization of key HMBC correlations.

Conclusion

By systematically applying a combination of COSY, HSQC, and HMBC experiments, the structure of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate can be validated with a high degree of confidence. This multi-technique approach provides a self-validating dataset that overcomes the inherent ambiguities of analyzing a complex substituted aromatic system. The causality behind this experimental choice is rooted in the complementary nature of the information provided by each 2D NMR experiment, which, when combined, offers a complete and unambiguous picture of the molecular connectivity. This robust methodology is a powerful tool for researchers in the pharmaceutical and chemical sciences, ensuring the foundational accuracy of their molecular structures.

References

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. Oxford Academic. [Link]

  • Aromatics. University of Colorado Boulder, Department of Chemistry. [Link]

  • Fluorine NMR. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]-and-interpret-them/)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-2,6-difluoro-5-methylbenzoate

Introduction: A Proactive Stance on Safety As researchers and drug development professionals, our work with novel chemical entities demands a forward-thinking approach to safety. Ethyl 3-amino-2,6-difluoro-5-methylbenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Safety

As researchers and drug development professionals, our work with novel chemical entities demands a forward-thinking approach to safety. Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is a compound whose specific toxicological profile is not extensively documented. However, its structure provides critical clues to its potential hazards. It contains an aniline-like moiety and a difluorinated aromatic ring. Aniline and its derivatives are known for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[1][2] Furthermore, fluorinated organic compounds can exhibit significant and sometimes surprising biological activity and toxicity.[3][4][5]

Therefore, this guide is built upon the principle of "as low as reasonably achievable" (ALARA) exposure. We will treat this compound with the caution it warrants based on its constituent functional groups. The following protocols are designed to provide a robust, self-validating system of protection that prioritizes your safety above all else.

The First Line of Defense: Engineering Controls

Before a single piece of personal protective equipment is worn, we must leverage engineering controls to minimize exposure at the source. PPE is the final barrier, not the first.

  • Chemical Fume Hood: All handling of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1] This is non-negotiable, as it is the primary method to prevent inhalation of any dusts or vapors.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Familiarize yourself with their operation before you begin your work.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent unintentional cross-contamination of common surfaces.[1]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-Resistant GlovesPrimary Gloves: Butyl rubber or Viton™ are recommended for their high resistance to aromatic amines.[1][6][7] Secondary Gloves (Optional but Recommended): A lighter-weight nitrile glove can be worn underneath for added protection against tears, but nitrile alone is insufficient.[1][7]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are the minimum requirement to protect against splashes.[1] A full-face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as transferring larger volumes or working with heated solutions.[1]
Body Protection Laboratory Coat & Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat is mandatory.[8] A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.
General Lab Attire Full-Length Pants & Closed-Toe ShoesStandard laboratory attire is required at all times to ensure no skin is exposed below the waist.[1]
In-Depth Focus: Hand Protection

The aniline substructure is the primary driver for our glove selection. Anilines can be absorbed dermally, and many common laboratory gloves, particularly nitrile, offer poor protection against them.[1][9][10]

Glove Material Chemical Resistance Comparison (Anilines & Aromatic Amines)

Glove MaterialResistance RatingBreakthrough Time & Comments
Butyl Rubber Excellent Recommended for extended contact. Provides high resistance to ketones, esters, and amines.[6][11]
Viton™ Excellent Recommended for chlorinated and aromatic solvents. Expensive but highly effective.[1][6]
Neoprene Good A suitable alternative to Butyl or Viton, offering good resistance to a broad range of chemicals including acids, bases, and amines.[1][6][11]
Nitrile Poor to Fair Not recommended for direct or prolonged contact. Offers poor resistance to aromatic amines.[1][9][10] If used for incidental contact only, double-gloving and immediate replacement upon any splash are mandatory.[7]
Latex Poor Provides very little chemical protection against this class of compounds.[10]

Ratings are based on data for aniline and related aromatic amines. Always consult the specific glove manufacturer's compatibility chart for detailed breakthrough times.[7]

Experimental Protocols: Ensuring Safe Execution

Adherence to a strict, step-by-step procedure for donning and doffing PPE is crucial to prevent cross-contamination.

Protocol 1: Donning PPE
  • Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • General Lab Attire: Ensure you are wearing full-length pants and closed-toe shoes.

  • Inner Gloves (Optional): Don your first pair of gloves (e.g., nitrile).

  • Lab Coat & Apron: Put on your lab coat, ensuring it is fully buttoned. Secure the chemical-resistant apron over the lab coat.

  • Outer Gloves: Don the primary chemical-resistant gloves (Butyl or Viton™). The cuff of the outer glove should extend over the cuff of your lab coat sleeve.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield if the procedure warrants it.

  • Final Check: Perform a final visual inspection to ensure there are no gaps in your protective gear.

Protocol 2: Doffing PPE (The "Clean-to-Dirty" Principle)
  • Initial Decontamination: If any visible contamination is on your outer gloves, carefully wipe them with a disposable towel while still in the fume hood. Dispose of the towel as hazardous waste.

  • Face Shield & Apron: Remove the face shield and chemical-resistant apron. Place them in a designated area for cleaning or disposal.

  • Outer Gloves: Remove the outer gloves using a technique that avoids touching the exterior surface with your bare skin. Peel one glove off, balling it in the palm of the other gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of immediately into a hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by rolling it outwards and away from your body. Hang it in its designated place or dispose of it if contaminated.

  • Goggles: Remove your chemical splash goggles.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]

Visualization of Safe Handling Workflow

The following diagram outlines the logical flow for safely handling Ethyl 3-amino-2,6-difluoro-5-methylbenzoate, from preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling cluster_disposal 4. Decontamination & Disposal cluster_doff 5. PPE Doffing prep_1 Verify Fume Hood & Emergency Equipment prep_2 Review Safety Protocols prep_1->prep_2 prep_3 Prepare Spill Kit prep_2->prep_3 don_1 Don Lab Coat & Apron prep_3->don_1 don_2 Don Double Gloves (e.g., Nitrile + Butyl) don_1->don_2 don_3 Don Goggles & Face Shield don_2->don_3 handle_1 Work Exclusively Inside Fume Hood don_3->handle_1 handle_2 Use Appropriate Tools (Spatula, Pipette) handle_1->handle_2 handle_3 Keep Containers Closed handle_2->handle_3 disp_1 Segregate Waste: Solid vs. Liquid handle_3->disp_1 disp_2 Place in Labeled Hazardous Waste Containers disp_1->disp_2 disp_3 Clean Work Area disp_2->disp_3 doff_1 Remove Outer Gloves & Apron disp_3->doff_1 doff_2 Remove Lab Coat & Goggles doff_1->doff_2 doff_3 Remove Inner Gloves doff_2->doff_3 doff_4 Wash Hands Thoroughly doff_3->doff_4

Caption: Workflow for safe handling of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate.

Operational and Disposal Plans

Spill Response:

  • Small Spill (inside fume hood): Alert personnel in the immediate area. Wearing your full PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[1] Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the spill area with soap and water.[1]

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Alert others and contact your institution's Environmental Health & Safety (EH&S) department.[1] Do not attempt to clean it up yourself.

Waste Disposal: All materials that have come into contact with Ethyl 3-amino-2,6-difluoro-5-methylbenzoate are considered hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, absorbent materials, and pipette tips must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][12]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management protocols.[12][13]

  • Storage: All waste containers should be kept closed and stored in a designated satellite accumulation area until they are collected for disposal.[8]

By implementing these comprehensive safety measures, you establish a culture of responsibility and ensure that your valuable research can proceed without compromising personal health.

References

  • Required personal protective equipment (PPE) for handling anilines. BenchChem. 1

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. 9

  • Toxicology of Fluoro-olefins. ResearchGate. 3

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. BenchChem. 8

  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety. 6

  • Aniline Standard Operating Procedure. Washington State University - Environmental Health & Safety. 7

  • Safety Data Sheet for 3-Amino-2-methylbenzoic acid. Fisher Scientific. 14

  • Safety Data Sheet for 3-amino-5-methylisoxazole. Sigma-Aldrich. 12

  • Chemical Resistant Gloves. Fisher Scientific. 11

  • What are the health and safety guidelines for Aniline in workplaces? Bloom Tech. 2

  • Safety Data Sheet: Aniline. Carl ROTH. 13

  • Chemical Resistance of Glove Materials. SKS Science Products. 10

  • Safety Data Sheet for Ethyl 3-amino-4-(methylamino)benzoate. Fisher Scientific. 15

  • The Dark Side of Fluorine. ACS Publications. 4

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. 5

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